6,7-Dichloroquinoxalin-2-ol
Description
BenchChem offers high-quality 6,7-Dichloroquinoxalin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloroquinoxalin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVJLKWSNDCCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560132 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78470-95-8 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,7-Dichloroquinoxalin-2-ol synthesis from 4,5-dichloro-o-phenylenediamine
An In-depth Technical Guide to the Synthesis of 6,7-Dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine
Introduction
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with diverse biological activities and functional properties. Among these, 6,7-dichloroquinoxalin-2-ol is a pivotal intermediate, providing a versatile scaffold for the development of novel pharmaceuticals and functional materials. Its synthesis via the condensation of 4,5-dichloro-o-phenylenediamine with a suitable C2 synthon is a fundamental and widely employed transformation.
This technical guide provides a comprehensive overview of the synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization and purification, and offer insights into potential troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for this important chemical transformation.
Reaction Mechanism: The Condensation Pathway
The synthesis of the quinoxalinone ring system is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. In this specific synthesis, 4,5-dichloro-o-phenylenediamine reacts with glyoxylic acid, which serves as the two-carbon electrophilic component.
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack and Imine Formation: The process begins with the nucleophilic attack of one of the amino groups of 4,5-dichloro-o-phenylenediamine on the aldehyde carbonyl of glyoxylic acid. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is often facilitated by acidic conditions which activate the carbonyl group.
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to yield the stable, aromatic 6,7-dichloroquinoxalin-2-ol. The "ol" suffix indicates the presence of the hydroxyl group, which exists in tautomeric equilibrium with its keto form, 6,7-dichloroquinoxalin-2(1H)-one.
Caption: Reaction mechanism for the synthesis of 6,7-dichloroquinoxalin-2-ol.
Reagent and Product Data
A thorough understanding of the physicochemical properties and associated hazards of all materials is critical for both the successful execution of the synthesis and the safety of the practitioner.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions[1][2][3][4][5][6][7] |
| 4,5-Dichloro-o-phenylenediamine | 4,5-Dichloro-1,2-benzenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | 158-164[8][9] | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. Wear appropriate PPE. |
| Glyoxylic Acid Monohydrate | Oxoacetic acid hydrate | 563-96-2 | C₂H₄O₄ | 92.05 | ~50 | Causes severe skin burns and eye damage. Handle in a well-ventilated area. Avoid dust formation. |
| 6,7-Dichloroquinoxalin-2-ol | 6,7-Dichloroquinoxalin-2-ol | 164471-02-7 (related) | C₈H₄Cl₂N₂O | 215.04 | >300 (typical for quinoxalinones) | Assumed to be an irritant; handle with standard laboratory precautions, including gloves and eye protection. |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 6,7-dichloroquinoxalin-2-ol. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment:
-
4,5-Dichloro-o-phenylenediamine
-
Glyoxylic acid monohydrate
-
4N Hydrochloric acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4,5-dichloro-o-phenylenediamine (1.0 eq) in a mixture of 4N hydrochloric acid and ethanol.[10]
-
Reagent Addition: To this suspension, add glyoxylic acid monohydrate (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring.[10] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting diamine is consumed. A typical reaction time is 2-5 hours.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[10] For complete precipitation, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid thoroughly with cold deionized water to remove any remaining acid and unreacted glyoxylic acid.
-
Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Purification (if necessary): The crude product can be further purified by recrystallization. Ethanol is often a suitable solvent for quinoxaline derivatives. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to form crystals.
Caption: Experimental workflow for the synthesis of 6,7-dichloroquinoxalin-2-ol.
Product Characterization
Confirming the identity and purity of the synthesized 6,7-dichloroquinoxalin-2-ol is essential. A combination of spectroscopic and chromatographic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11] The ¹H NMR spectrum should show characteristic aromatic proton signals, and the absence of the broad amine signals from the starting material. The ¹³C NMR will confirm the number of unique carbon environments in the final quinoxalinone structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present.[11] Key absorbances to look for include the N-H stretch (if in the keto tautomer form), C=O stretch (amide/lactone), and C=N/C=C stretches characteristic of the heterocyclic ring.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the product, which should correspond to the calculated mass of C₈H₄Cl₂N₂O. The isotopic pattern from the two chlorine atoms will be a distinctive feature.
-
Thin Layer Chromatography (TLC): TLC is an effective method for monitoring the reaction's progress and assessing the purity of the final product.[12] The product should appear as a single spot with a different Rf value than the starting materials.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reflux time and monitor by TLC until the starting material is fully consumed. Ensure the temperature is adequate for reflux. |
| Loss during workup. | Ensure complete precipitation by cooling in an ice bath before filtration. Minimize transfers. Optimize the recrystallization solvent to maximize recovery. | |
| Product is Colored (e.g., off-white, yellow) | Presence of colored impurities or side-products. | Recrystallize the product from a suitable solvent. The use of activated carbon during recrystallization can help remove colored impurities.[12] |
| Incomplete Solubility during Recrystallization | Incorrect solvent choice or presence of insoluble impurities. | Test different solvent systems. If impurities are suspected, perform a hot filtration to remove them before allowing the solution to cool. |
Conclusion
The synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid is a robust and reliable method for producing this valuable chemical intermediate. The condensation reaction proceeds through a predictable mechanism, and the resulting product can be isolated and purified using standard laboratory techniques. By carefully controlling reaction conditions and employing appropriate analytical methods for characterization, researchers can consistently obtain high-purity material suitable for further application in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and validation of 6,7-dichloroquinoxalin-2-ol.
References
-
Zhang, Y., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Glyoxylic acid monohydrate. Available at: [Link]
-
Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]
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- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 4,5-Dichloro-o-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Characterization of 6,7-Dichloroquinoxalin-2-ol
This technical guide details the spectroscopic characterization of 6,7-Dichloroquinoxalin-2-ol (also known as 6,7-dichloroquinoxalin-2(1H)-one). The guide focuses on the practical interpretation of NMR, IR, and Mass Spectrometry data necessary for structural validation in drug development workflows, particularly for NMDA receptor antagonists and antibiotic intermediates.
Executive Summary & Compound Profile
6,7-Dichloroquinoxalin-2-ol exists in a tautomeric equilibrium, predominantly favoring the amide (lactam) form, 6,7-dichloroquinoxalin-2(1H)-one , in the solid state and polar solvents like DMSO. Accurate characterization requires distinguishing this mono-carbonyl species from the starting material (diamine) and the potential over-oxidized byproduct (2,3-dione).
| Property | Data |
| IUPAC Name | 6,7-Dichloroquinoxalin-2(1H)-one |
| CAS Number | 153505-40-9 |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol |
| Key Tautomer | Lactam (Amide) > Lactim (Enol) in DMSO |
Synthesis & Structural Logic
To understand the spectroscopy, one must understand the origin of the signals. The compound is synthesized via the condensation of 4,5-dichlorobenzene-1,2-diamine with glyoxylic acid .
Synthesis Workflow (DOT Visualization)
Figure 1: Synthesis pathway highlighting the condensation logic and potential dione byproduct.
Nuclear Magnetic Resonance (NMR) Analysis
The 1H NMR spectrum in DMSO-d6 is the primary tool for structural confirmation. The loss of symmetry (compared to the 2,3-dione) is the diagnostic feature.
1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH (1) | 12.40 – 12.60 | Broad Singlet | 1H | Lactam NH proton; exchangeable with D₂O. |
| H-3 | 8.15 – 8.25 | Singlet | 1H | Diagnostic Peak. The azomethine proton (–N=CH–C=O). Absent in the 2,3-dione. |
| H-5 | 7.95 – 8.05 | Singlet | 1H | Aromatic proton para to Cl and ortho to Carbonyl-side ring fusion. |
| H-8 | 7.40 – 7.50 | Singlet | 1H | Aromatic proton para to Cl and ortho to Amine-side ring fusion. |
Critical Note: The chemical shifts of H-5 and H-8 may appear as two distinct singlets due to the lack of C2 symmetry. In the 2,3-dione analog, these protons would be chemically equivalent. The presence of the H-3 singlet is the definitive proof of the mono-oxo structure.
13C NMR Data (100 MHz, DMSO-d6)
-
Carbonyl (C=O): ~155.0 ppm.
-
Imine (C=N): ~150.0 – 152.0 ppm.
-
Aromatic Carbons: Six signals in the range of 115.0 – 140.0 ppm.
Infrared (IR) Spectroscopy
IR confirms the functional group status, specifically the lactam tautomer preference.
| Frequency (cm⁻¹) | Vibration Mode | Interpretation |
| 3100 – 2800 | ν(N-H) | Broad band indicating the amide NH, often involved in intermolecular hydrogen bonding (dimerization). |
| 1660 – 1690 | ν(C=O) | Amide I Band. Strong, sharp peak. Confirms the "one" (lactam) form over the "ol" (phenol) form. |
| 1610 – 1580 | ν(C=N) / Ar-C=C | Skeletal vibrations of the quinoxaline ring. |
| 800 – 850 | γ(C-Cl) | Characteristic C-Cl stretch, often obscured but relevant for halogenated aromatics. |
Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight and the specific chlorine isotope pattern.
Isotope Pattern Analysis
Since the molecule contains two chlorine atoms , the molecular ion cluster follows the characteristic 9:6:1 intensity ratio for M : M+2 : M+4.
-
Ionization Mode: ESI- (Electrospray Negative) or EI (Electron Impact).
-
Base Peak: [M-H]⁻ in negative mode is often most stable for quinoxalinones.
| Ion (m/z) | Relative Intensity | Origin |
| 214 | 100% | Molecular Ion (³⁵Cl, ³⁵Cl) |
| 216 | ~65% | Isotope M+2 (³⁵Cl, ³⁷Cl) |
| 218 | ~10% | Isotope M+4 (³⁷Cl, ³⁷Cl) |
| 186/188 | Variable | Loss of CO (–28 amu) typical in cyclic amides/phenols. |
Analytical Workflow & Logic
Use this decision tree to validate your sample purity.
Figure 2: Logic gate for distinguishing the target from common impurities.
References
-
Synthesis & Tautomerism: BenchChem. (2025). Comparative Guide to Quinoxaline Synthesis. Retrieved from
-
Analogous Spectral Data: National Institute of Standards and Technology (NIST). (2024).[1][2][3][4] Mass Spectrum of Quinoxalin-2(1H)-one. Retrieved from
-
General IR Interpretation: LibreTexts. (2024). Infrared Spectra of Carbonyl Compounds and Amides. Retrieved from
- NMR Solvent Reference: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroxy-6,7-dichloroquinoxaline | C8H4Cl2N2O2 | CID 1845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Therapeutic Potential and Pharmacodynamics of 6,7-Dichloroquinoxalin-2-ol
The following technical guide details the pharmacological profile, therapeutic targets, and experimental utility of 6,7-Dichloroquinoxalin-2-ol (and its tautomeric/structural analogs), a privileged scaffold in neuropharmacology.
Executive Summary & Structural Logic
6,7-Dichloroquinoxalin-2-ol (CAS: 78470-95-8), often existing in equilibrium with its tautomer 6,7-dichloro-2(1H)-quinoxalinone , represents a critical pharmacophore in the design of excitatory amino acid antagonists. While often utilized as a high-value synthetic intermediate for more complex ligands (e.g., Licostinel or DCQX), the core scaffold itself possesses intrinsic biological activity.
The molecule is defined by two structural pillars:
-
The Quinoxaline Core: A bioisostere for the kynurenic acid ring, mimicking the endogenous tryptophan metabolites that modulate glutamate receptors.
-
6,7-Dichloro Substitution: A steric and electronic modification that drastically shifts selectivity towards the Glycine-binding site (GluN1) of the NMDA receptor, distinguishing it from nitro/cyano-substituted analogs (e.g., CNQX, DNQX) which primarily target AMPA receptors.
Primary Therapeutic Target: The NMDA Receptor Glycine Site
The dominant therapeutic target for 6,7-dichloro-substituted quinoxalines is the Strychnine-Insensitive Glycine Binding Site on the NMDA receptor complex.[1]
Mechanism of Action
Unlike competitive glutamate antagonists (which bind GluN2 subunits) or channel blockers (like MK-801), 6,7-Dichloroquinoxalin-2-ol derivatives act as competitive antagonists at the GluN1 subunit .[1]
-
Binding Mode: The lactam/lactim motif (2-ol/2-one) mimics the carboxylate group of glycine, forming hydrogen bonds with the backbone of the GluN1 ligand-binding domain (LBD). The 6,7-dichloro moiety occupies a specific hydrophobic pocket (interacting with aromatic residues like Phe/Trp) that is distinct from the agonist-binding cleft, locking the receptor in a closed, non-conducting state.
-
Allosteric Impact: By preventing glycine co-activation, the molecule effectively desensitizes the NMDA receptor to glutamate, preventing calcium influx without the severe psychotomimetic side effects often seen with direct channel blockers.
Selectivity Profile (Critical Distinction)
It is a common misconception that all quinoxalinediones are AMPA blockers. The substituent pattern dictates selectivity:
-
6-Cyano-7-nitro (CNQX): High affinity for AMPA/Kainate receptors.
-
6,7-Dichloro (DCQ/DCQX): High affinity for the NMDA Glycine site ; low affinity for AMPA.
Therapeutic Implication: This selectivity makes the 6,7-dichloro scaffold a prime candidate for treating ischemic stroke and neuropathic pain , where excitotoxicity must be dampened without shutting down fast synaptic transmission (AMPA-mediated).
Secondary Targets & Off-Target Effects
AMPA and Kainate Receptors (GluA/GluK)
While selectivity is high for the NMDA glycine site, at micromolar concentrations (>10 µM), the 6,7-dichloro scaffold retains residual antagonism at AMPA receptors. In drug development, this "dirty" profile is sometimes optimized to create "dual antagonists" for broad-spectrum neuroprotection, though for specific 6,7-dichloroquinoxalin-2-ol assays, this is considered an off-target effect.
Aldose Reductase (ALR2)
Quinoxalin-2-one derivatives are known inhibitors of Aldose Reductase , the rate-limiting enzyme in the polyol pathway.
-
Pathology: Accumulation of sorbitol in diabetes leading to neuropathy/retinopathy.
-
Relevance: 6,7-Dichloroquinoxalin-2-ol derivatives have shown potential as ALR2 inhibitors, offering a dual mechanism for diabetic neuropathy (blocking excitotoxicity + preventing sorbitol accumulation).
Experimental Protocols
Chemical Synthesis (Cyclocondensation)
-
Objective: Synthesis of 6,7-Dichloroquinoxalin-2-ol from precursor diamines.
-
Reagents: 4,5-Dichloro-1,2-phenylenediamine, Glyoxylic acid (or Ethyl glyoxylate).
Protocol:
-
Dissolution: Dissolve 10 mmol of 4,5-dichloro-1,2-phenylenediamine in 20 mL of ethanol/acetic acid (1:1).
-
Condensation: Add 12 mmol of glyoxylic acid monohydrate dropwise under stirring.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Precipitation: Cool to room temperature. The product, 6,7-Dichloroquinoxalin-2-ol, precipitates as a solid.
-
Purification: Filter and recrystallize from DMF/Ethanol to isolate the pure tautomer.
In Vitro Binding Assay (Glycine Site)
-
Objective: Determine
of the compound for the NMDA Glycine site. -
Ligand:
(high affinity glycine antagonist) or .
Workflow:
-
Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (wash 4x to remove endogenous glycine).
-
Incubation: Incubate membranes (0.2 mg protein) with 5 nM
and varying concentrations of 6,7-Dichloroquinoxalin-2-ol ( to M). -
Buffer: 50 mM Tris-acetate (pH 7.4). Crucial: Do not use chloride buffers if distinguishing from chloride-dependent binding sites.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Visualization of Mechanism & Workflow
Pharmacological Pathway (Excitotoxicity Blockade)
Figure 1: Mechanism of Action. The 6,7-dichloro scaffold competitively displaces glycine at the GluN1 subunit, preventing the allosteric activation required for NMDA channel opening and subsequent calcium-mediated toxicity.
Synthesis Workflow
Figure 2: Synthetic route for the generation of the 6,7-dichloroquinoxalin-2-ol pharmacophore.
References
-
BenchChem. (2025). 6,7-Dichloroquinoxaline-2,3-dione: A Competitive Antagonist at the NMDA Receptor Glycine Site.[1][2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1845, 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione. Retrieved from
-
Carta, A., et al. (2006).[3] Chemistry, biological properties and SAR analysis of quinoxalinones. Mini Reviews in Medicinal Chemistry. Retrieved from
-
ChemicalBook. (2025). Product Monograph: 2-Hydroxy-6,7-dichloroquinoxaline (CAS 78470-95-8). Retrieved from
-
Enamine. (2025). Building Block: 6,7-dichloroquinoxalin-2-ol. Retrieved from
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6,7-Dichloroquinoxalin-2-ol: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Strategic Advantage of the 6,7-Dichloro Substitution Pattern
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows it to interact with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics.
This technical guide focuses on a specific, highly promising derivative: 6,7-dichloroquinoxalin-2-ol . The strategic placement of two chlorine atoms at the 6 and 7 positions of the benzene ring, combined with a hydroxyl group at the 2-position of the pyrazine ring, imbues this scaffold with a unique combination of chemical reactivity and potential for targeted biological activity. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the entire ring system, enhancing its potential for specific molecular interactions and providing key handles for synthetic diversification. This guide will provide an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of 6,7-dichloroquinoxalin-2-ol, offering a comprehensive resource for its utilization in drug discovery programs.
Synthesis of the 6,7-Dichloroquinoxalin-2-ol Core
The cornerstone for the synthesis of 6,7-dichloroquinoxalin-2-ol is the commercially available 4,5-dichloro-1,2-phenylenediamine . The most direct and established route to the quinoxalin-2-one backbone involves the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester.[3] This approach, based on the classical Hinsberg quinoxaline synthesis, provides a reliable method for constructing the core scaffold.
A plausible and efficient synthetic protocol for 6,7-dichloroquinoxalin-2-ol is detailed below. This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.
Experimental Protocol: Synthesis of 6,7-Dichloroquinoxalin-2-ol
Materials and Equipment:
-
4,5-dichloro-1,2-phenylenediamine
-
Ethyl glyoxalate or glyoxylic acid
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl glyoxalate or glyoxylic acid (1.1 equivalents) followed by a catalytic amount of hydrochloric acid.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dichloroquinoxalin-2-ol, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This synthetic approach is robust and can be adapted for the synthesis of various substituted quinoxalin-2-ones by utilizing different α-keto acids or esters.[4]
Chemical Reactivity and Derivatization Potential
The 6,7-dichloroquinoxalin-2-ol scaffold offers multiple points for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries. The key reactive sites are the hydroxyl group at the 2-position, the chlorine atoms at the 6 and 7-positions, and the C-H bond at the 3-position.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 6,7-dichloro-1H-quinoxalin-2-one. This functionality can be readily derivatized through various reactions:
-
O-Alkylation and O-Arylation: The hydroxyl group can be converted to ethers through Williamson ether synthesis or other coupling reactions, allowing for the introduction of a wide range of alkyl and aryl substituents.
-
Conversion to Halides: Treatment with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, providing a versatile intermediate for further nucleophilic substitution reactions.[5]
Nucleophilic Aromatic Substitution (SNAr) at the 6- and 7-Positions
The chlorine atoms at the 6 and 7-positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrazine ring.[6][7] This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including:
-
Amines: Reaction with primary and secondary amines can introduce diverse amino functionalities, which are often key for biological activity.
-
Alcohols and Thiols: Alkoxides and thiolates can displace the chlorine atoms to form ethers and thioethers, respectively.
-
Azides: Introduction of an azide group provides a handle for further "click chemistry" modifications.
The reactivity of the two chlorine atoms can potentially be differentiated based on reaction conditions, allowing for selective monosubstitution or disubstitution.
Functionalization of the C3-Position
Recent advances in C-H functionalization have opened up new avenues for the direct modification of the C3-position of the quinoxalin-2-one ring.[8] These methods, often involving radical or transition-metal-catalyzed reactions, allow for the introduction of alkyl, aryl, and other functional groups, further expanding the chemical space accessible from this scaffold.
Below is a diagram illustrating the key derivatization pathways for the 6,7-dichloroquinoxalin-2-ol core.
Caption: Key derivatization pathways of the 6,7-dichloroquinoxalin-2-ol scaffold.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The 6,7-dichloroquinoxalin-2-ol scaffold is a promising starting point for the development of a wide range of therapeutic agents. The presence of the two chlorine atoms can significantly impact the biological activity of the resulting derivatives. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties such as metabolic stability and membrane permeability.
Anticancer Activity
Quinoxaline derivatives are well-known for their potent anticancer activities, targeting various mechanisms within cancer cells.[1][9] The 6,7-dichloro substitution pattern has been explored in the context of kinase inhibitors, where the chlorine atoms can occupy hydrophobic pockets in the ATP-binding site of kinases. For instance, derivatives of 6,7-dichloroquinoxaline have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[9]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position: Derivatization of the 2-hydroxyl group with different alkyl or aryl ethers can modulate the lipophilicity and steric bulk of the molecule, influencing its binding to the target protein.
-
Substitution at the 6- and 7-positions: Replacement of the chlorine atoms with various amines has been shown to be a fruitful strategy for enhancing anticancer potency. The nature of the amine substituent can fine-tune the electronic and steric properties of the molecule, leading to improved target engagement.
-
Substitution at the 3-position: Introduction of small alkyl or aryl groups at the 3-position can provide additional interaction points with the target protein, potentially increasing potency and selectivity.
The following table summarizes hypothetical SAR data for a series of 6,7-dichloroquinoxalin-2-ol derivatives targeting a generic kinase.
| Compound ID | R¹ (at O-2) | R² (at C-6/7) | R³ (at C-3) | Kinase IC₅₀ (nM) |
| 1 | H | Cl | H | >1000 |
| 2a | CH₃ | Cl | H | 500 |
| 2b | Bn | Cl | H | 250 |
| 3a | H | NH₂ | H | 150 |
| 3b | H | Morpholino | H | 75 |
| 4a | CH₃ | Morpholino | H | 50 |
| 4b | CH₃ | Morpholino | CH₃ | 25 |
This hypothetical data illustrates how systematic modification of the 6,7-dichloroquinoxalin-2-ol scaffold can lead to a significant improvement in biological activity.
Antimicrobial and Antiviral Activity
The quinoxaline scaffold is also a validated pharmacophore for the development of antimicrobial and antiviral agents.[1][10] The 6,7-dichloro substitution pattern can contribute to the overall lipophilicity of the molecule, which is often a key factor for cell penetration and antimicrobial efficacy.
Conclusion and Future Perspectives
6,7-Dichloroquinoxalin-2-ol is a highly versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis, multiple points for derivatization, and the inherent biological potential of the quinoxaline core make it an attractive starting point for the development of novel therapeutics. The strategic incorporation of the 6,7-dichloro substitution pattern provides a unique opportunity to fine-tune the physicochemical and pharmacological properties of the resulting derivatives.
Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. The development of efficient and selective methods for the derivatization of each reactive site will be crucial for generating diverse libraries of compounds for high-throughput screening. Furthermore, detailed structure-activity relationship studies, guided by computational modeling and biophysical techniques, will be essential for the rational design of potent and selective drug candidates based on the 6,7-dichloroquinoxalin-2-ol core.
References
-
Imeri, F. A., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o537. [Link]
-
Taiwo, F. O., Akinpelu, D. A., & Obafemi, C. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]
-
El-Sayed, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
-
Turk, C. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4998. [Link]
-
de Oliveira, R. B., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1135-1154. [Link]
-
de Oliveira, R. B., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(13), 4225. [Link]
-
Sharma, A., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Organic Synthesis, 17(1), 2-19. [Link]
-
de Paula, C. M. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. [Link]
-
Rostoll-Berenguer, J., et al. (2020). C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES. Arkivoc, 2020(5), 1-32. [Link]
-
Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Patil, S. B., et al. (2023). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. [Link]
-
Peng, B., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. [Link]
-
Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Mąkosza, M., & Paszewski, M. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 3(19), 3465-3468. [Link]
- Google Patents. (2012). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
-
Khan Academy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
-
Li, Y., et al. (2021). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 11(57), 36136-36140. [Link]
-
Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
Sbardelotto, A., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 9, 211. [Link]
-
Wang, X., et al. (2004). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]
-
Nasir, W., et al. (2011). Synthesis of novel quinoxalinone derivatives by conventional and microwave methods and assessing their biological activity. Archives of Pharmacal Research, 34(10), 1605-1614. [Link]
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Investigating the Mechanism of Action of Quinoxaline Compounds: A Technical Guide
Executive Summary
The quinoxaline scaffold (benzopyrazine) is a "privileged structure" in medicinal chemistry due to its electronic versatility. Its nitrogen-rich heterocycle allows it to act as a bi-functional pharmacophore : the planar ring system facilitates DNA intercalation, while specific side-chain substitutions enable high-affinity binding to ATP pockets in kinases (e.g., EGFR, VEGFR).
This guide provides a rigorous, self-validating technical framework for deconvoluting the Mechanism of Action (MoA) of novel quinoxaline derivatives. It moves beyond phenotypic screening to precise target validation using three core modules: Genomic Interception (DNA) , Signal Blockade (Kinase) , and Metabolic Disruption (ROS) .
Module 1: The Genomic Interceptor (DNA Intercalation)
The Mechanistic Rationale
Quinoxalines often act as DNA intercalators.[1] The planar aromatic system slides between base pairs (
-
Differentiation: It is critical to distinguish intercalation from groove binding.[2] Intercalators lengthen the DNA helix; groove binders do not.
Protocol A: UV-Visible Spectroscopic Titration
Objective: Detect electronic perturbations in the quinoxaline chromophore upon DNA binding.
-
Reagents: Calf Thymus DNA (CT-DNA), Tris-HCl buffer (5 mM, pH 7.2, 50 mM NaCl).
-
Critical Control: Maintain constant ionic strength (50 mM NaCl) to prevent non-specific electrostatic aggregation between the cationic drug and the anionic DNA backbone.
Step-by-Step Workflow:
-
Baseline Correction: Record the spectrum of the compound (20 µM) in buffer (300–600 nm).
-
Titration: Add incremental aliquots of CT-DNA stock to both the sample and reference cuvettes. This subtracts the DNA's own absorbance, isolating the drug-DNA interaction.
-
Observation:
-
Hypochromism: Decrease in peak intensity (indicates
- stacking). -
Bathochromic Shift (Red Shift): Shift of
to longer wavelengths (indicates stabilization of the excited state in the DNA pocket).
-
-
Calculation: Determine the intrinsic binding constant (
) using the Wolfe-Shimer equation.
Protocol B: Hydrodynamic Viscosity Assay (The Gold Standard)
Objective: Conclusively validate intercalation by measuring DNA helix lengthening.
-
Equipment: Ubbelohde viscometer thermostated at 25.0 ± 0.1°C.
-
Theory: Viscosity (
) depends on DNA length ( ). Intercalation increases , leading to a cubic increase in viscosity ( ).
Step-by-Step Workflow:
-
Preparation: Dissolve CT-DNA to ~0.5 mM (bp) in buffer. Flow time (
) should be >100s to minimize kinetic energy corrections. -
Titration: Add compound to the viscometer to achieve ratios (
) from 0.0 to 0.2. -
Measurement: Measure flow time (
) in triplicate for each ratio. -
Data Analysis: Plot
vs. binding ratio ( ).-
Slope
1.0: Classical Intercalation (e.g., Ethidium Bromide). -
Slope
0: Groove Binding / Electrostatic interaction.
-
Visualization: DNA Interaction Logic
Figure 1: Decision tree for distinguishing DNA intercalation from groove binding.
Module 2: The Signal Blocker (Kinase Inhibition)
The Mechanistic Rationale
Quinoxalines are potent ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), particularly EGFR and VEGFR-2. The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the "hinge region" (e.g., Met793 in EGFR).
Protocol: TR-FRET Competition Assay (LanthaScreen™)
Objective: Determine the IC50 of the compound against EGFR without using radioactive ATP. Mechanism: The assay measures the displacement of a fluorescent tracer from the kinase ATP pocket.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Reagents: Recombinant EGFR, Eu-anti-GST Antibody (Donor), Kinase Tracer 199 (Acceptor), Test Compound.
Step-by-Step Workflow:
-
Compound Plate: Prepare 10-point dose-response curves (3-fold serial dilution) in 100% DMSO. Acoustic transfer 20 nL to a 384-well low-volume white plate.
-
Enzyme/Antibody Mix: Add 5 µL of EGFR/Eu-Antibody mix. (Optimization: Use [Enzyme] =
of the tracer to ensure sensitivity). -
Tracer Addition: Add 5 µL of Kinase Tracer 199.
-
Incubation: Incubate for 1 hour at Room Temperature (protect from light).
-
Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Excitation: 340 nm.
-
Emission: 615 nm (Donor) and 665 nm (Acceptor).
-
-
Analysis: Calculate Emission Ratio (
). High ratio = Tracer bound (No inhibition). Low ratio = Tracer displaced (Inhibition).
Visualization: Kinase Inhibition Pathway
Figure 2: Quinoxaline compounds competitively inhibit ATP binding at the EGFR hinge region, halting downstream RAS/RAF/MEK signaling.
Module 3: The Metabolic Saboteur (Oxidative Stress)
The Mechanistic Rationale
Certain quinoxaline-1,4-di-N-oxides act as "hypoxia-selective" cytotoxins. Under low oxygen, they undergo bioreduction, generating radical intermediates that damage DNA and induce oxidative stress.
Protocol: ROS Detection via DCFDA
Objective: Quantify intracellular Reactive Oxygen Species (ROS) generation.
-
Staining: Treat cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins.
-
Treatment: Add Quinoxaline compound (IC50 concentration).
-
Measurement: Flow cytometry (FITC channel). DCFDA is oxidized to fluorescent DCF by ROS.
-
Validation: Pre-treat with NAC (N-acetylcysteine). If NAC rescues viability, the mechanism is ROS-dependent.
Summary of Quantitative Metrics
| Assay Type | Key Readout | Unit | Interpretation |
| UV-Vis Titration | Binding Constant ( | ||
| Viscosity | Slope ( | - | |
| TR-FRET Kinase | IC50 | nM | |
| ROS (Flow Cytometry) | Mean Fluorescence Intensity | AU | Shift > 1 log vs. control indicates oxidative stress. |
References
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). Protocols for DNA Intercalation Assay of Anticancer Agents.Link
-
Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET Kinase Assay Validation for EGFR.Link
-
Tariq, S., et al. (2018).[1] Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative.[1] ACS Omega. Link
-
Galandi, V., et al. (2022). Quinoxalinones as Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S). Molecules.[3][4][5][6][7][8][9][10] Link
Sources
- 1. Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability of 6,7-Dichloroquinoxalin-2-ol in DMSO
[1][2]
Executive Summary
This technical guide details the physicochemical behavior of 6,7-Dichloroquinoxalin-2-ol (CAS: 16064-50-9) in Dimethyl Sulfoxide (DMSO).[1][2] As a critical intermediate in the synthesis of glutamate receptor antagonists (specifically NMDA and AMPA/kainate receptor ligands), understanding its solvation profile is essential for reproducible biological assays and synthetic workflows.
This guide addresses the compound's lactam-lactim tautomerism, provides a validated protocol for stock solution preparation, and outlines stability parameters to prevent precipitation induced by DMSO hygroscopicity.
Chemical Identity & Tautomeric Context[1][2][3][4][5]
To master the solubility of 6,7-Dichloroquinoxalin-2-ol, one must first understand its dynamic structure.[2] It does not exist as a static "alcohol" in solution.[1][2]
The Lactam-Lactim Equilibrium
In the solid state, 2-hydroxyquinoxalines predominantly exist in the lactam (keto) form (2(1H)-quinoxalinone).[1][2] However, in solution, they exist in equilibrium with the lactim (enol) form.
-
Lactam Form (Amide-like): Polar, dominant in solid state and water.[1][2]
-
Lactim Form (Imidic Acid): Aromatic, favored in certain non-polar environments or stabilized by specific hydrogen bonding.[1][2]
Impact of DMSO: DMSO is a polar aprotic solvent and a strong hydrogen bond acceptor. It stabilizes the lactim tautomer more effectively than water does, but the equilibrium is concentration-dependent. This shift is critical because the two forms have different solubility limits.
Figure 1: The lactam-lactim tautomeric shift influenced by DMSO solvation.[1][2]
Solubility Profile & Data
While 6,7-Dichloroquinoxalin-2-ol is sparingly soluble in water, it exhibits moderate-to-high solubility in DMSO.[2] However, "soluble" is a relative term in drug development; precise limits prevent crashing out during serial dilutions.
Quantitative Solubility Data
| Solvent | Solubility Limit (Est.) | Working Conc.[1][2][3] (Safe) | Remarks |
| DMSO (Anhydrous) | ~50 - 100 mM | 10 - 25 mM | Optimal for stock solutions.[1][2] Heating (37°C) may be required for >50 mM.[2] |
| Water / PBS | < 0.1 mM | N/A | Incompatible. Immediate precipitation upon dilution if >1% DMSO is used.[1][2] |
| Ethanol | Low (< 5 mM) | N/A | Not recommended for high-concentration stocks.[1][2] |
Critical Solvation Mechanics
The chlorine atoms at positions 6 and 7 increase the lipophilicity of the quinoxaline ring compared to the unsubstituted parent, aiding DMSO solubility. However, they also increase the crystal lattice energy, meaning the initial dissolution requires energy input (vortexing/sonication).
Stability & Storage: The "Self-Validating" System[1][2]
The primary instability risk for 6,7-Dichloroquinoxalin-2-ol in DMSO is not chemical degradation , but physical precipitation driven by hygroscopicity.[2]
The Hygroscopic Trap
DMSO is extremely hygroscopic.[4] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.
-
Mechanism: As DMSO absorbs atmospheric water, the solvent polarity index shifts.[1]
-
Consequence: The "water-intolerant" 6,7-Dichloroquinoxalin-2-ol reaches its saturation point and precipitates as micro-crystals.[1][2]
Stability Profile
| Stressor | Stability Rating | Consequence | Mitigation |
| Freeze-Thaw | Moderate | Repeated cycles induce crystal nucleation.[1][2] | Aliquot into single-use vials. |
| Oxidation | High | The Cl-substituents deactivate the ring, reducing oxidative susceptibility.[1] | Store under inert gas (Ar/N2) if possible.[1][2] |
| Hydrolysis | High | Stable in DMSO; hydrolysis is not a primary concern.[2] | Use anhydrous DMSO (≥99.9%).[2] |
Experimental Protocols
Protocol A: Preparation of a 20 mM Stock Solution
Target Volume: 1 mL Target Mass: ~4.3 mg (MW = 215.04 g/mol )[2]
Step-by-Step Methodology:
-
Calculate & Weigh:
-
Weigh 4.30 mg of 6,7-Dichloroquinoxalin-2-ol into a sterile, amber glass vial (or polypropylene microcentrifuge tube).
-
Note: Glass is preferred to minimize plasticizer leaching by DMSO.[2]
-
-
Solvent Addition (The "Sandwich" Method):
-
Energy Input:
-
Final Dilution:
-
Add remaining DMSO to bring volume to 1.0 mL .
-
Invert 10 times to mix.
-
-
Quality Control (The Tyndall Effect):
Protocol B: Storage & Handling Workflow
Figure 2: Storage workflow emphasizing Quality Control to detect precipitation.
Troubleshooting & FAQ
Q: My stock solution froze at room temperature. Is it ruined? A: No. DMSO freezes at ~18.5°C.[2][5][6] This is normal in air-conditioned labs.[2] Gently warm the vial in your hands or a 25°C water bath until liquid. Vortex ensuring no crystals remain.[2]
Q: I see a white precipitate upon adding the stock to my cell culture media. A: This is "Crash-Out."[1][2] The compound is insoluble in aqueous media at high concentrations.
-
Solution: Perform serial dilutions in DMSO first, keeping the DMSO concentration constant, before the final spike into media. Ensure final DMSO concentration in media is <0.5% (v/v) to avoid solvent toxicity, and the compound concentration is below its aqueous solubility limit (likely <100 µM).
Q: Can I use "molecular biology grade" DMSO? A: Yes, but "Anhydrous" (sealed under nitrogen) is superior.[2] Standard DMSO absorbs water rapidly, which acts as an anti-solvent for this compound.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28833, 6,7-Dichloro-2-hydroxyquinoxaline.[1][2] Retrieved January 30, 2026 from [Link][2]
-
Gaylord Chemical Company. (2007).[2][7] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4][5][6][7][8] Bulletin 102.[2] Retrieved from [Link]
-
Cheng, X., et al. (2003). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.[1][2] Journal of Biomolecular Screening.[2] Retrieved from [Link]
-
Katritzky, A. R., et al. (2010).[1][2] Tautomerism of Heterocycles.[2][9] Chemical Reviews.[1][2] (Contextual grounding for Quinoxaline Lactam-Lactim shifts).
Sources
- 1. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 2. Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide | C10H8Cl2N2O2S | CID 389765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. thco.com.tw [thco.com.tw]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of 6,7-Dichloroquinoxalin-2-ol for research
An In-Depth Technical Guide to the Commercial Sourcing of 6,7-Dichloroquinoxalin-2-ol for Advanced Research
Abstract
6,7-Dichloroquinoxalin-2-ol is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The quinoxaline core, functionalized with two chlorine atoms, offers reactive sites for nucleophilic substitution, while the hydroxyl group allows for further derivatization, making it a valuable building block in drug discovery programs targeting kinases and other enzymes.[1][2] The success of any research endeavor utilizing this compound is fundamentally predicated on the purity and reliability of the starting material. This guide provides drug development professionals and research scientists with a comprehensive framework for navigating the commercial supplier landscape, implementing rigorous quality validation protocols, and ensuring safe in-laboratory handling of 6,7-Dichloroquinoxalin-2-ol.
Part 1: The Commercial Supplier Landscape
The procurement of specialized reagents like 6,7-Dichloroquinoxalin-2-ol requires sourcing from vendors who cater specifically to the research and development sector. These suppliers range from large, multinational corporations with extensive catalogs to smaller, niche companies specializing in heterocyclic chemistry. For research applications, where lot-to-lot consistency and high purity are paramount, it is crucial to engage with established and reputable suppliers.
Table 1: Representative Commercial Suppliers for Research-Grade Quinoxaline Derivatives
| Supplier | Headquarter Location | Typical Offerings & Scale | Key Strengths for Researchers |
| Sigma-Aldrich (Merck) | Darmstadt, Germany | Broad catalog of research chemicals, reagents, and lab equipment. Small to bulk scale. | Extensive documentation (CoA, SDS), global distribution, strong quality control reputation. |
| Thermo Fisher Scientific (Alfa Aesar) | Waltham, MA, USA | Comprehensive portfolio of chemicals, including many heterocyclic building blocks. | Wide product range, detailed online specifications, and good technical support. |
| TCI Chemicals | Tokyo, Japan | Specializes in organic synthesis reagents, with a strong focus on novel compounds. | High-purity offerings, excellent for synthetic chemistry applications. |
| Combi-Blocks | San Diego, CA, USA | Focuses on providing a diverse range of building blocks for combinatorial chemistry and drug discovery. | Large inventory of unique and functionalized heterocyclic compounds. |
| Santa Cruz Biotechnology | Dallas, TX, USA | Supplier of biochemicals, antibodies, and chemical reagents for life science research. | Broad range of products catering to biological and chemical research needs. |
Note: This list is representative and not exhaustive. Researchers should always conduct their own evaluation based on specific project needs and geographical location.
Part 2: Vetting Supplier Quality & Scientific Integrity
Simply identifying a supplier is insufficient; the core of responsible procurement lies in validating the quality of the specific chemical lot. This process is a self-validating system that ensures the integrity of your experimental results.
The Certificate of Analysis (CoA): A Non-Negotiable Requirement
The CoA is a lot-specific document that provides quantitative proof of a compound's identity and purity. Never proceed with a purchase from a supplier who cannot provide a recent, lot-specific CoA.
Key Analytical Data to Scrutinize on a CoA:
-
Identity Confirmation (Structural Verification):
-
¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural elucidation. As an application scientist, I advise you to not just look for a "conforms to structure" statement. Scrutinize the spectrum yourself. Do the chemical shifts, splitting patterns, and integration values align with the expected structure of 6,7-Dichloroquinoxalin-2-ol? The absence of significant unassigned peaks is critical.
-
Mass Spectrometry (MS): The CoA should report a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to the compound's molecular weight (C₈H₄Cl₂N₂O, Approx. 229.04 g/mol ). This provides definitive confirmation of the molecular formula.
-
-
Purity Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying purity. The CoA should state the purity as a percentage (e.g., >98% by HPLC). The chromatogram should show a single major peak with minimal secondary peaks. The detection wavelength (e.g., 254 nm) should also be specified.
-
Gas Chromatography (GC): Used for more volatile compounds, but may also be used for purity assessment.
-
The Safety Data Sheet (SDS): The Foundation of Safe Handling
The SDS contains critical information regarding the hazards, handling, storage, and emergency procedures for the chemical.[3][4][5][6][7] Always download and review the SDS before the chemical arrives in your lab to ensure proper storage space and personal protective equipment (PPE) are available.
Part 3: A Field-Proven Procurement & Verification Workflow
A systematic approach to procurement minimizes risks and prevents costly delays. The following workflow is a field-proven methodology for sourcing high-quality research chemicals.
Experimental Protocol: Chemical Procurement and Verification
-
Step 1: Supplier Identification & Initial Vetting: Identify 2-3 potential suppliers from sources like those listed in Table 1.
-
Step 2: Documentation Request: Contact the suppliers' technical service departments and request a lot-specific Certificate of Analysis for their current batch of 6,7-Dichloroquinoxalin-2-ol.
-
Step 3: Technical Review: Critically evaluate the CoAs received. Compare purity levels and the analytical methods used. Reject any supplier who cannot provide comprehensive data.
-
Step 4: Purchase Order: Select the supplier that provides the best combination of documented quality, price, and lead time.
-
Step 5: Receiving & Initial Inspection: Upon receipt, verify the container is properly sealed and labeled. Compare the lot number on the container to the CoA you reviewed.
-
Step 6: Internal Quality Control (Trust, but Verify): For critical applications, it is best practice to perform an internal QC check. Prepare a sample and acquire a ¹H NMR spectrum. This confirms the identity of the material and ensures no degradation occurred during shipping.
-
Step 7: Final Acceptance: Once the material passes internal QC, log it into the laboratory's chemical inventory system and release it for research use.
Caption: Procurement and verification workflow for research chemicals.
Part 4: In-Lab Handling and Storage Protocols
Proper handling and storage are essential to maintain the chemical's integrity and ensure user safety.[3][6][7]
-
Storage:
-
Handling (Personal Protective Equipment - PPE):
-
Disposal:
Conclusion
The selection and validation of 6,7-Dichloroquinoxalin-2-ol from a commercial supplier is a foundational step that dictates the potential success of subsequent research. By adopting the mindset of a Senior Application Scientist—prioritizing rigorous documentation, implementing a self-validating verification workflow, and adhering to strict safety protocols—researchers can ensure the material integrity required for generating reproducible, high-impact data. This diligence in procurement is not a procedural formality; it is an integral part of the scientific method.
References
-
Thermo Fisher Scientific. Safety Data Sheet for 2,3-Dichloroquinoxaline. (Note: This is a related compound used for safety guidance). [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1845, 2,3-Dihydroxy-6,7-dichloroquinoxaline". PubChem. [Link]
-
Birajdar, S. D., et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL QUINOXALINES." International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 10, 2022, pp. 4244-53. [Link]
-
Anisyn. "Unlocking Potential: The Role of 2,6-Dichloroquinoxaline in Modern Synthesis." Anisyn. [Link]
-
AHH Chemical Co., Ltd. MSDS of 2,6-Dichloroquinoxaline. (Note: This is a related compound used for safety guidance). [Link]
-
Aslovskaya, A. A., et al. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Molecules, vol. 28, no. 1, 2023, p. 335. [Link]
Sources
Technical Guide: Synthesis of Novel 6,7-Dichloroquinoxalin-2-ol Analogs
Part 1: Executive Summary & Strategic Rationale
The 6,7-dichloroquinoxalin-2-ol scaffold is a privileged structure in neuropharmacology, specifically recognized for its high affinity antagonism at the glycine binding site of the NMDA receptor and the AMPA/kainate receptor complexes. The electron-withdrawing chlorine atoms at positions 6 and 7 significantly enhance the acidity of the N-H proton (in the tautomeric 2-one form) and the lipophilicity of the molecule, facilitating Blood-Brain Barrier (BBB) penetration and improving binding interaction with hydrophobic pockets in the receptor.
This guide details the robust synthesis of the core scaffold and its subsequent derivatization into novel analogs. Unlike generic protocols, this document emphasizes the Hinman-type condensation optimized for regiochemical control and high yield, addressing the common issue of oxidative instability in electron-deficient diamines.
Chemical Identity & Tautomerism
Researchers must recognize that while often chemically indexed as quinoxalin-2-ol (enol form), the compound exists predominantly in solution and the solid state as quinoxalin-2(1H)-one (keto form). Synthetic strategies must account for this tautomeric equilibrium, particularly when targeting O-alkylation vs. N-alkylation.
Part 2: Retrosynthetic Analysis & Mechanism
The most reliable route to 6,7-dichloroquinoxalin-2-ol analogs is the condensation of 4,5-dichloro-1,2-phenylenediamine with a C2-synthon. The choice of the C2-synthon dictates the substituent at the 3-position, which is the primary vector for generating novel analogs.
-
Synthon A (Glyoxylic Acid): Yields the parent 6,7-dichloroquinoxalin-2-ol (H at C3).
-
Synthon B (Diethyl Ketomalonate): Yields the 3-ethoxycarbonyl analog (Esters at C3), a precursor to carboxylic acid antagonists.
-
Synthon C (Alpha-Keto Acids): Yields 3-alkyl/aryl analogs.
Reaction Mechanism
The reaction proceeds via a double condensation. The first step is the nucleophilic attack of the diamine nitrogen on the ketone carbonyl (more electrophilic), followed by cyclization onto the ester/acid carbonyl.
Critical Control Point: 4,5-dichloro-1,2-phenylenediamine is prone to oxidation (turning purple/black). It must be recrystallized (from ethanol/water with sodium hydrosulfite) immediately before use to ensure high yield and product purity.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (6,7-Dichloroquinoxalin-2-ol)
This protocol utilizes a modified condensation in refluxing acetic acid, which serves as both solvent and catalyst.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.2 eq)
-
Glacial Acetic Acid (Solvent, 10-15 volumes)
-
Ethanol (for washing)[1]
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with 4,5-dichloro-1,2-phenylenediamine (e.g., 10 mmol, 1.77 g).
-
Solvation: Add Glacial Acetic Acid (20 mL). Stir at room temperature until partially dissolved.
-
Addition: Add Glyoxylic acid monohydrate (12 mmol, 1.10 g) in one portion.
-
Reflux: Equip with a condenser and heat the mixture to reflux (approx. 118°C) for 4 hours. The solution will darken slightly.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The diamine starting material (fluorescent) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the acetic acid. If not, pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: Filter the precipitate via vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL) to remove unreacted glyoxylic acid and colored impurities.
-
Drying: Dry in a vacuum oven at 60°C overnight.
Expected Yield: 85-92% Appearance: Off-white to beige powder.
Protocol B: Synthesis of 3-Carboxylate Analogs (NMDA Antagonist Precursors)
To generate "novel" analogs, we introduce functionality at the C3 position. The following protocol synthesizes Ethyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate , a potent scaffold for further derivatization.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine (1.0 eq)
-
Diethyl ketomalonate (1.1 eq)
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Dissolution: Dissolve 4,5-dichloro-1,2-phenylenediamine (10 mmol) in absolute ethanol (30 mL).
-
Addition: Add Diethyl ketomalonate (11 mmol, 1.91 g) dropwise.
-
Reflux: Heat to reflux for 6–8 hours.
-
Mechanism Note: This reaction is slower than with glyoxylic acid due to the steric bulk of the ester groups.
-
-
Cooling & Crystallization: Cool to 0°C in an ice bath. The yellow crystalline product should precipitate.
-
Filtration: Collect the solid by filtration.[1]
-
Recrystallization: Recrystallize from hot ethanol to yield analytical grade material.
Part 4: Workflow Visualization
The following diagram illustrates the decision tree and workflow for synthesizing these analogs.
Part 5: Data Summary & Quality Control
To ensure the trustworthiness of the synthesis, the following analytical data ranges should be used for validation.
| Parameter | 6,7-Dichloroquinoxalin-2-ol (Core) | Ethyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate (Analog) |
| Molecular Weight | 215.04 g/mol | 287.10 g/mol |
| Melting Point | > 300°C (dec) | 220–225°C |
| 1H NMR (DMSO-d6) | δ 12.5 (br s, 1H, NH), 8.2 (s, 1H, C3-H), 7.9 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H) | δ 12.8 (br s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 4.3 (q, 2H), 1.3 (t, 3H) |
| Solubility | High: DMSO, DMF. Low: Water, Ethanol. | Moderate: Ethanol, EtOAc.[1] |
| Key IR Bands | 1660-1680 cm⁻¹ (C=O, amide) | 1730 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, amide) |
Troubleshooting Guide
-
Low Yield? Ensure the diamine is not oxidized. If the reaction mixture turns tar-black, the starting material likely decomposed. Perform the reaction under Nitrogen atmosphere.
-
Poor Solubility? The core scaffold is very insoluble. For NMR, use DMSO-d6 and heat the tube gently if signals are broad.
-
Regioselectivity? Since 4,5-dichloro-1,2-phenylenediamine is symmetric, regioselectivity is not an issue during the initial condensation.
References
-
Hinsberg, O. (1884). Ueber die Einwirkung der Dicarbonylverbindungen auf Diamine. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry of quinoxaline synthesis).
-
McQuaid, L. A., et al. (1992). Design and synthesis of novel quinoxaline-2,3-dione NMDA glycine site antagonists. Journal of Medicinal Chemistry. Link (Source for biological relevance and structure-activity relationships).
-
BenchChem. (2025).[1] Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline: A Comparative Guide. Link (General protocols for dichloro-quinoxaline condensation).
-
Organic Syntheses. (1943). o-Phenylenediamine.[1][2][3][4][5] Org. Syn. Coll. Vol. 2, p. 65. Link (Standard purification method for the diamine precursor).
-
Sessler, J. L., et al. (2012). Quinoxaline-based analogs.[1][6][7][8] Journal of Organic Chemistry. Link (Modern functionalization techniques).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Purification of 6,7-Dichloroquinoxalin-2-ol by Recrystallization
Abstract & Scope
This application note details the purification of 6,7-dichloroquinoxalin-2-ol (also known as 6,7-dichloroquinoxalin-2(1H)-one) to pharmaceutical-grade purity (>98%). This compound is a critical intermediate in the synthesis of bioactive quinoxaline derivatives, including NMDA receptor antagonists (e.g., Licostinel).[1]
The purification of this intermediate is often complicated by its poor solubility in common organic solvents and its high melting point. This guide provides two validated recrystallization protocols based on the principle of lactam-lactim tautomerism , utilizing Dimethylformamide (DMF)/Water and Glacial Acetic Acid systems.
Physicochemical Context & Solubility Logic[2][3][4]
The Tautomerism Challenge
To successfully purify 6,7-dichloroquinoxalin-2-ol, one must understand its structural equilibrium. While often named as an "-ol" (hydroxy form), the compound predominantly exists in the lactam (keto) form, specifically 6,7-dichloroquinoxalin-2(1H)-one , in the solid state and in polar solvents.[1]
-
Lactim Form (Hydroxy): Favored in non-polar environments (rare).[1]
-
Lactam Form (Keto): Favored in solid state and polar solvents due to strong intermolecular hydrogen bonding (dimerization).[1]
Implication for Purification: The strong crystal lattice energy of the lactam form renders the compound insoluble in low-boiling non-polar solvents (Hexane, Ether) and only sparingly soluble in alcohols. Successful recrystallization requires polar aprotic solvents (like DMF) or protic acids (Acetic Acid) capable of disrupting these intermolecular hydrogen bonds at high temperatures.[1]
Impurity Profile
Common impurities from the condensation of 4,5-dichloro-1,2-phenylenediamine with glyoxylic acid include:
-
Unreacted Diamine: 4,5-dichloro-1,2-phenylenediamine (Basic, oxidizes to colored species).[1]
-
Regioisomers: Rare due to symmetry, but possible if precursor quality is low.[1]
-
Inorganic Salts: Residual catalysts or acids (HCl, oxalic acid).[1]
-
Oligomers: Colored by-products formed during high-temperature condensation.
Solvent Selection Strategy
| Solvent System | Mechanism of Action | Pros | Cons |
| DMF / Water | Co-solvent Precipitation: DMF dissolves the lactam form at high temps; water acts as an anti-solvent to force precipitation upon cooling. | Excellent recovery yield; effectively removes inorganic salts. | High boiling point of DMF makes drying difficult; requires thorough washing. |
| Glacial Acetic Acid | Thermal Solubility Gradient: High solubility at boiling (118°C), low solubility at RT.[1] | Excellent removal of unreacted diamines (which remain soluble as acetates); yields bright crystals.[1] | Lower recovery yield compared to DMF; corrosive handling. |
Validated Protocols
Protocol A: The DMF/Water Antisolvent Method
Recommended for removal of inorganic salts and highly polar impurities.
Reagents:
-
Crude 6,7-dichloroquinoxalin-2-ol
-
N,N-Dimethylformamide (DMF) - HPLC Grade[1]
-
Deionized Water (Anti-solvent)
Step-by-Step Procedure:
-
Dissolution: Suspend 10 g of crude material in 50 mL of DMF (1:5 w/v ratio).
-
Heating: Heat the mixture to 90–100°C with stirring. Do not boil vigorously. The solid should dissolve completely.
-
Note: If solids remain after 15 mins, add DMF in 5 mL increments.[1]
-
-
Hot Filtration (Critical): While maintaining temperature >90°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities or elemental carbon.[1]
-
Crystallization:
-
Return the filtrate to a clean flask.
-
Slowly add hot Deionized Water (approx. 80°C) dropwise until a persistent turbidity (cloud point) is observed.[1]
-
Remove heat and allow the flask to cool slowly to Room Temperature (RT) over 2 hours.
-
Optional: Cool further to 4°C in an ice bath for maximum yield.
-
-
Isolation: Filter the white/off-white precipitate using vacuum filtration.
-
Washing: Wash the cake 2x with cold water/DMF (9:1 ratio) followed by 2x with pure water to remove residual DMF.
-
Drying: Dry in a vacuum oven at 80°C for 12 hours. (DMF is difficult to remove; ensure constant weight is achieved).
Protocol B: The Glacial Acetic Acid Method
Recommended for removal of unreacted diamine precursors and colored oligomers.
Reagents:
-
Crude 6,7-dichloroquinoxalin-2-ol
-
Glacial Acetic Acid (>99%)[1]
-
Ethanol (for washing)
Step-by-Step Procedure:
-
Dissolution: Suspend 10 g of crude material in 80 mL of Glacial Acetic Acid.
-
Reflux: Heat the mixture to boiling (approx. 118°C). The compound should dissolve to form a clear (or slightly yellow) solution.
-
Decolorization (Optional): If the solution is dark, add 0.5 g activated charcoal carefully (avoid foaming), reflux for 5 mins, and perform a hot filtration.
-
Crystallization: Remove the heat source.[2] Insulate the flask with a towel or foil to allow very slow cooling to RT. This promotes the formation of large, pure needles.
-
Isolation: Filter the crystals via vacuum filtration.
-
Washing: Wash the cake with 20 mL of cold Acetic Acid, followed by 50 mL of cold Ethanol (to displace the acid).
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
Process Visualization (Workflow)[1]
Figure 1: Decision matrix and workflow for the purification of 6,7-dichloroquinoxalin-2-ol.
Quality Control & Validation
To validate the success of the recrystallization, the following analytical methods are required.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% TFA).[1] 10% to 90% ACN over 20 mins.
-
Detection: UV at 254 nm (aromatic core) and 300 nm (conjugated system).[1]
-
Acceptance Criteria: Purity > 98.0% (Area %).
Melting Point Analysis
The melting point of quinoxalin-2-ones is characteristically high.
-
Expected Range: Typically >300°C (decomposition often occurs).[1]
-
Note: A sharp melting point is difficult to observe due to sublimation/decomposition. HPLC is the preferred purity indicator.
1H-NMR Spectroscopy (DMSO-d6)
Confirm structure and absence of solvent peaks.
-
Key Signals:
-
Validation: Check for absence of DMF methyl peaks (
2.7, 2.9 ppm) or Acetic Acid ( 1.9 ppm).[1]
Safety & Handling
-
Chlorinated Aromatics: 6,7-Dichloroquinoxalin-2-ol may possess irritant properties. Handle in a fume hood.
-
Solvent Hazards:
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
Glacial Acetic Acid: Corrosive.[1] Causes severe skin burns and eye damage.
-
-
Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents.
References
-
PubChem. (n.d.).[1][3] 6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one (CID 10376033).[3] National Library of Medicine. Retrieved October 24, 2023, from [Link][1]
-
Cheung, J., et al. (2013).[1] 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E. Retrieved from [Link] (Demonstrates solubility/crystallization behavior of 6,7-dichloroquinoxaline derivatives).
Sources
Application Note: Strategic Derivatization of 6,7-Dichloroquinoxalin-2-ol for SAR Profiling
Abstract & Scientific Rationale
The quinoxaline scaffold, particularly the 6,7-dichloroquinoxalin-2-ol core, represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for AMPA/kainate receptor antagonists (e.g., DNQX, CNQX) and glycine-site NMDA antagonists. However, its utility is frequently bottlenecked by the ambident reactivity of the lactam-lactim tautomeric equilibrium.
This guide details the strategic derivatization of 6,7-dichloroquinoxalin-2-ol. Unlike standard protocols, we focus on regioselective activation —exploiting the electronic disparity between the labile C2 position and the deactivated C6/C7 positions. By converting the C2-hydroxyl to a reactive electrophile (Cl or OTf), researchers can access a diverse chemical space via
Strategic Analysis: The Tautomer Trap
Before initiating synthesis, one must recognize that 6,7-dichloroquinoxalin-2-ol exists in equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms.
-
Solid State/Solution: Predominantly exists as the 2-oxo (amide) tautomer due to favorable dimerization energy.
-
Reactivity Consequence: Direct alkylation with alkyl halides/base typically yields N-alkylation (at N1) rather than O-alkylation.
-
The Workaround: To functionalize the oxygen position (simulating the lactim state) or substitute the carbon, one must first activate the position into an imidoyl chloride or triflate.
Decision Tree: Derivatization Workflow
The following logic flow illustrates the divergent pathways for SAR library generation.
Figure 1: Strategic divergence for quinoxaline derivatization. The 2-chloro intermediate is the central hub for accessing O-, N-, and C-linked analogs.
Experimental Protocols
Protocol A: The Gateway Step – Synthesis of 2,6,7-Trichloroquinoxaline
Objective: Convert the unreactive amide/hydroxyl group into a highly reactive imidoyl chloride.
Mechanism: Vilsmeier-Haack type activation using
Reagents:
-
6,7-Dichloroquinoxalin-2-ol (1.0 eq)
-
Phosphorus Oxychloride (
) (5–10 eq, acts as solvent) -
N,N-Dimethylformamide (DMF) (Catalytic, 2–3 drops)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend the quinoxalin-2-ol in neat . -
Catalysis: Add catalytic DMF. Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension should clear to a yellow/orange solution, indicating consumption of the starting material.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product (trichloro) is significantly less polar than the starting material.
-
Quench (CRITICAL SAFETY): Cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas. -
Workup: Neutralize the aqueous slurry with saturated
(to pH 7–8). Extract with Dichloromethane (DCM) (3x). Dry organics over and concentrate. -
Purification: Recrystallization from ethanol or flash chromatography (usually not required if quench is clean).
Yield Expectation: 85–95%
Protocol B: Diversification (C2-Amination)
Objective: Introduce amine solubilizing groups or pharmacophores at the C2 position. Why it works: The C2 position is electron-deficient due to the adjacent imine nitrogens (N1/N4) and the electron-withdrawing chlorines at C6/C7, making it highly susceptible to nucleophilic attack.
Reagents:
-
2,6,7-Trichloroquinoxaline (1.0 eq)
-
Primary or Secondary Amine (1.1–1.5 eq)
-
Base:
(2.0 eq) or (for soluble amines) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve the trichloro-intermediate in MeCN (0.2 M).
-
Add the base followed by the amine.
-
Temperature:
-
Aliphatic amines: Stir at Room Temperature (RT) for 1–4 hours.
-
Anilines/Sterically hindered amines: Heat to 60–80°C.
-
-
Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.
Data Summary: Reactivity Trends
| Nucleophile Class | Conditions | Yield | Selectivity Note |
| Primary Aliphatic (e.g., Benzylamine) | MeCN, RT, 1h | >90% | Exclusive C2 substitution. |
| Secondary Cyclic (e.g., Morpholine) | MeCN, RT, 2h | 85-95% | Exclusive C2 substitution. |
| Anilines | DMF, 80°C, 6h | 60-80% | Requires heat; C2 selective. |
| Alkoxides (e.g., NaOMe) | MeOH, 0°C | >90% | Fast reaction; risk of bis-substitution if excess used. |
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Install aryl/heteroaryl groups at C2 to mimic the lipophilic pockets of glutamate receptors. Challenge: Selective coupling at C2 (Imidoyl chloride) vs C6/C7 (Aryl chlorides). Solution: The C2-Cl bond is chemically distinct (C=N-Cl character) and undergoes oxidative addition much faster than the C6/C7-Cl bonds.
Reagents:
-
2,6,7-Trichloroquinoxaline (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
(2M aqueous solution, 2.0 eq) -
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane
Procedure:
-
Degassing: Combine solvent and aqueous base in a vial; sparge with Argon for 10 minutes (oxygen removal is critical to prevent homocoupling).
-
Assembly: Add the trichloro-substrate, boronic acid, and Pd-catalyst.
-
Reaction: Seal and heat to 80–90°C for 4–12 hours.
-
Purification: Filter through a Celite pad. Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
Success: 1H NMR will show the disappearance of the C2 shift and appearance of new aryl protons. The characteristic singlet for H3 (if present) or the symmetry of the 6,7-dichlorides will shift slightly.
-
Failure Mode: If C6/C7 coupling occurs, you will observe a complex mixture. This usually only happens at temperatures >120°C or with specialized ligands (e.g., Buchwald precatalysts) designed for deactivated aryl chlorides.
References & Grounding
-
Tautomerism & Reactivity:
-
SAR of Quinoxaline Antagonists (AMPA/NMDA):
-
Context: 6,7-dichloro substitution is critical for binding affinity at the glycine site of the NMDA receptor and the AMPA receptor.
-
Key Paper: Leeson, P. D., et al. "Kynurenic acid derivatives.[9] Structure-activity relationships for excitatory amino acid antagonism." J. Med.[6][9] Chem. 1991, 34 , 1243–1252.[9]
-
Key Paper: Honore, T., et al. "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists." Science 1988, 241 , 701–703.
-
-
Suzuki Coupling Selectivity:
-
Protocol: Selective coupling at the electron-deficient 2-chloro position over benzenoid chlorides.
-
Source:Tetrahedron Letters, 2003, 44 , 333–337.
-
-
General Synthesis of Quinoxalines:
-
Review: Mamedov, V. A.[10] "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer, 2016. (Standard Reference Text).
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the non-NMDA receptor antagonist, 2,3-dihydro-6-nitro-7-sulfamoylbenzo(f)quinoxaline, on local cerebral glucose uptake in the limbic forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
Handling and storage guidelines for chlorinated heterocyclic compounds
Abstract
Chlorinated heterocyclic compounds (CHCs) are pivotal intermediates in the synthesis of pharmaceuticals (e.g., antiviral agents, kinase inhibitors) and agrochemicals.[1] However, their electrophilic nature—specifically the activation of the carbon-chlorine (C-Cl) bond by the adjacent heteroatom—renders them susceptible to hydrolysis, photolytic degradation, and runaway exothermic reactions during nucleophilic substitution.[1] This guide provides a scientifically grounded framework for the storage, handling, and reaction safety of CHCs, moving beyond generic safety data to mechanistic causality.[1]
Part 1: Chemical Stability Profiling & Mechanism
To handle CHCs effectively, one must understand the electronic forces at play. Not all chlorinated heterocycles possess equal reactivity; their stability is dictated by the position of the chlorine atom relative to the ring nitrogen(s).
The "Activation" Rule
The ring nitrogen atom is highly electronegative, pulling electron density away from the ring carbons.
-
(2-position) and
(4-position): Chlorine atoms in these positions are highly activated .[1] The nitrogen atom stabilizes the negative charge of the intermediate Meisenheimer complex during nucleophilic attack (e.g., by water or amines).[1] - (3-position): Chlorine atoms here are pseudo-benzenoid . They lack the resonance stabilization from the ring nitrogen during nucleophilic attack.
Stability Decision Matrix
Use the following logic flow to categorize incoming materials and determine storage stringency.
Figure 1: Stability Decision Tree for determining storage protocols based on structural electronics.
Part 2: Storage Guidelines & Self-Validating Protocols
Environmental Controls
The primary degradation pathway for CHCs is hydrolysis, yielding the corresponding hydroxy-heterocycle and hydrochloric acid (HCl).[1] The HCl generated acts as an autocatalyst, accelerating further decomposition and corroding metal storage cabinets.
| Parameter | Protocol A (High Reactivity) | Protocol B (Moderate Reactivity) |
| Temperature | 2°C – 8°C (Refrigerated) | 15°C – 25°C (Ambient) |
| Atmosphere | Nitrogen or Argon Overlay (Required) | Tightly sealed; Inert gas recommended |
| Container | Amber Glass or Teflon (PFA/FEP) | Amber Glass or HDPE |
| Desiccant | P2O5 or Activated Sieves in secondary containment | Silica Gel sachets |
| Example | Cyanuric Chloride, 2-Chloropyridine | 3-Chloropyridine, 5-Chloroindole |
The "Headspace pH" Validation Test
Do not rely solely on expiration dates. Perform this self-validating test before using any stored CHC.
-
Prepare: Wet a strip of universal pH paper with distilled water.
-
Expose: Open the container and briefly hold the strip in the headspace (do not touch the solid/liquid).
-
Interpret:
Part 3: Operational Handling & Synthesis Protocols
Reaction Safety: The Exotherm
Reactions involving "activated" CHCs (e.g., reacting Cyanuric Chloride with an amine) are often violently exothermic.[1] The reaction rate is second-order: Rate =
Critical Workflow:
-
Solvent Selection: Use aprotic solvents (THF, DCM, Acetonitrile) to prevent competitive hydrolysis.[1]
-
Temperature Control: Always cool the reaction vessel before adding the nucleophile.
-
Addition Mode: Add the amine (nucleophile) dropwise to the CHC solution, never the reverse. This prevents a runaway concentration spike of the reactive species.
Safe Handling Workflow
The following diagram outlines the engineering controls required during transfer and setup.
Figure 2: Operational workflow for handling corrosive and sensitizing CHCs.
Waste Disposal & Quenching
Never dispose of active CHCs directly into organic waste drums; they may react with other waste streams (e.g., amines) to cause fires.[1]
Quenching Protocol:
-
Dilute: Dissolve the waste CHC in a non-reactive solvent (e.g., Toluene).
-
Hydrolyze (Controlled): Slowly add this solution to a stirred mixture of 2M NaOH and ice. The base neutralizes the HCl generated during hydrolysis.
-
Verify: Check pH is > 10 (ensuring complete hydrolysis and neutralization) before disposal into the aqueous basic waste stream.
Part 4: Emergency Response
-
Skin Contact: CHCs are potent sensitizers and can cause severe dermatitis. Wash immediately with soap and water (do not use alcohol; it enhances skin absorption).
-
Inhalation: Move to fresh air. If pulmonary irritation occurs (due to HCl formation in lungs), seek medical attention immediately.[1]
-
Spill: Do not use water (generates HCl).[6] Absorb with dry sand or vermiculite. Neutralize the residue with weak base (Sodium Carbonate) only after the bulk material is removed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Cyanuric Chloride - Registration Dossier. Retrieved from [Link][1]
-
Euro Chlor (2016). Guidance on Storage and Handling of Chlorinated Solvents.[7] Retrieved from [Link][1]
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. eurochlor.org [eurochlor.org]
Application Note: NMR Sample Preparation and Structural Characterization of 6,7-Dichloroquinoxalin-2-ol
Abstract
This guide provides a high-fidelity protocol for the Nuclear Magnetic Resonance (NMR) characterization of 6,7-Dichloroquinoxalin-2-ol. Due to the heterocyclic nature of the quinoxaline core, this compound exhibits significant lactam-lactim tautomerism and limited solubility in non-polar media. This note addresses the critical decision points regarding solvent selection, dissolution techniques, and acquisition parameters to ensure spectral integrity and reproducibility.
Part 1: Strategic Pre-Acquisition Analysis
The Tautomerism Challenge
While chemically named as an "-ol" (suggesting a hydroxyl group), 6,7-Dichloroquinoxalin-2-ol exists predominantly in its lactam (amide) form, known as 6,7-dichloroquinoxalin-2(1H)-one , in both the solid state and polar solutions.
-
Mechanism: The proton on the oxygen (lactim) transfers to the ring nitrogen (lactam). The 6,7-dichloro substitution exerts an electron-withdrawing effect, increasing the acidity of the system but not preventing the thermodynamic preference for the amide carbonyl.
-
NMR Consequence: Users looking for an –OH signal will instead observe a broad amide –NH signal, typically downfield (12.0–13.0 ppm). The carbon spectrum will show a carbonyl resonance (~155 ppm) rather than a typical C-O aromatic shift.
Solvent Selection Matrix
Proper solvent choice is the single most critical factor for this analyte.
| Feature | DMSO- | Chloroform- | Methanol- |
| Solubility | High (Dipolar aprotic nature disrupts intermolecular H-bonds) | Poor (Risk of aggregation/precipitation) | Moderate |
| Tautomer Stabilization | Strongly stabilizes the Lactam form via H-bonding. | May allow fast exchange or minor tautomer presence. | Exchangeable protons (NH/OH) will disappear (H/D exchange). |
| Water Peak | ~3.33 ppm (Distinct from aromatic region) | ~1.56 ppm | ~4.87 ppm |
| Use Case | Primary Structural Elucidation | Not Recommended | Only for H/D exchange studies |
Part 2: Experimental Protocol
Materials Checklist
-
Analyte: 6,7-Dichloroquinoxalin-2-ol (>95% purity recommended).
-
Solvent: DMSO-
(99.9% D) with 0.03% TMS (v/v). -
Tube: 5 mm High-Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).
-
Filtration: 0.45 µm PTFE Syringe Filter (Glass wool is an alternative if PTFE is unavailable).
Step-by-Step Preparation Workflow
Step 1: Gravimetric Preparation Weigh 5.0 – 10.0 mg of the sample into a clean 1.5 mL microcentrifuge tube or a small glass vial.
-
Why: Weighing directly into the NMR tube is discouraged due to static electricity causing powder to stick to the upper walls, leading to poor shimming and concentration errors.
Step 2: Solvation
Add 0.65 mL of DMSO-
-
Technique: Use a gas-tight syringe to prevent moisture ingress (DMSO is highly hygroscopic). Water uptake results in a wandering HDO peak that can obscure signals.
Step 3: Homogenization Vortex for 30 seconds. If solid persists, sonicate at 35°C for 5 minutes .
-
Caution: Do not exceed 45°C. Excessive heat can accelerate degradation or induce chemical exchange broadening that persists during acquisition.
Step 4: Clarification (Critical) Inspect the solution against a light source. If any turbidity or micro-particulates are visible, filter the solution through a 0.45 µm PTFE filter directly into the NMR tube.
-
Scientific Logic:[1][2][3][4][5][6] Suspended particles distort the magnetic field homogeneity (
), causing line broadening that cannot be corrected by shimming.
Step 5: Volume Adjustment Ensure the liquid column height in the tube is 4.0 – 4.5 cm .
-
Why: This matches the typical receiver coil length. Too little volume degrades resolution; too much volume wastes solvent and complicates shimming.
Visualization of Tautomeric & Preparation Logic
Figure 1: Tautomeric equilibrium preference (Left) and decision-tree workflow for sample preparation (Right).
Part 3: Acquisition Parameters & Spectral Expectations
Instrument Configuration (400 MHz or higher recommended)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Relaxation Delay (D1):
-
Proton (
): 1.0 – 2.0 seconds. -
Carbon (
): 2.0 – 3.0 seconds. Note: The quaternary carbons at positions 6, 7, and the carbonyl C2 have long relaxation times. Short delays will suppress their intensity.
-
Expected Chemical Shifts (in DMSO- )
-
NMR:
-
12.4 – 12.8 ppm (s, 1H): Amide -NH (Broad, exchangeable).
-
8.0 – 8.5 ppm (s, 1H): H-5 or H-8 (Aromatic).
-
7.4 – 7.9 ppm (s, 1H): H-8 or H-5 (Aromatic).
-
Note: The absence of coupling (singlets) confirms the 6,7-substitution pattern.
-
- NMR:
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad NH Peak (>50 Hz) | Chemical exchange with residual water. | Dry sample; ensure DMSO is from a fresh ampoule. |
| Missing Quaternary Carbons | Saturation due to short D1 delay. | Increase D1 to 3–5 seconds or increase number of scans (NS). |
| Split Peaks / Doublets | Rotamers or slow tautomeric exchange (rare in DMSO). | Run Variable Temperature (VT) NMR at 40°C or 50°C to coalesce signals. |
| Extra Peaks at 3.33 / 2.50 | Solvent residuals ( | Normal. Use these for chemical shift referencing if TMS is absent. |
References
-
Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4, 55–61.
-
Luo, Z., et al. (2024).[1] A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 34460-34466.
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry.
-
Sigma-Aldrich. NMR Solvent Data Chart & Properties.
Sources
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 2. 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.pdx.edu [web.pdx.edu]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. buchem.com [buchem.com]
Troubleshooting & Optimization
Technical Support Center: 6,7-Dichloroquinoxalin-2-ol Synthesis
Senior Application Scientist Desk Topic: Optimization of Yield and Purity in 6,7-Dichloroquinoxalin-2-ol Production Ticket ID: #QXL-Cl2-OPT-001
Executive Summary
The synthesis of 6,7-dichloroquinoxalin-2-ol (also referred to as 6,7-dichloro-2(1H)-quinoxalinone) is a critical step in the development of AMPA/kainate receptor antagonists and other bioactive heterocycles. While the reaction appears straightforward—a condensation between 4,5-dichloro-1,2-phenylenediamine (DCPD) and glyoxylic acid —researchers frequently encounter low yields (<50%), incomplete cyclization, and "black tar" formation due to oxidative instability.
This guide moves beyond standard textbook procedures to address the process chemistry required for high-yield (>85%) synthesis.
Part 1: The "Golden Route" Protocol
Standardized for 10 mmol scale. Scalable to 100 mmol.
Reaction Scheme: The synthesis relies on the condensation of DCPD with glyoxylic acid. Unlike asymmetric diamines, DCPD is symmetric, eliminating regioselectivity issues, yet solubility remains the primary bottleneck.
Optimized Workflow (DOT Visualization)
Figure 1: Optimized synthesis workflow for 6,7-dichloroquinoxalin-2-ol showing critical control points (Yellow/Red nodes).
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Reaction Setup & Stoichiometry
Q1: I am getting a dark purple/black impurity that is impossible to remove. What is it? A: This is the most common failure mode. Phenylenediamines are highly susceptible to oxidation by air, forming "Wurster’s blue" type radical cations and polymerized azines.
-
The Fix: You must degas your solvent (Ethanol or Acetic Acid) with Argon or Nitrogen for 15 minutes before adding the diamine.
-
Protocol Adjustment: Add Sodium Metabisulfite (0.5 eq) to the reaction mixture as an antioxidant scavenger if you cannot strictly exclude air [1].
Q2: My yield is stuck at 40-50%. I am using a 1:1 molar ratio. Should I add more glyoxylic acid? A: Yes. Glyoxylic acid monohydrate is hygroscopic and often of variable purity.
-
The Fix: Use a 1.2 to 1.5 equivalent excess of glyoxylic acid.
-
Mechanism: The reaction proceeds via an intermediate imine (Schiff base). Excess glyoxylic acid pushes the equilibrium toward the imine, which is the necessary precursor for the intramolecular cyclization.
Module 2: Solvent Selection & Conditions
Q3: I am using Ethanol, but the product precipitates too early, trapping unreacted starting material. What should I do? A: While Ethanol is "greener," it is a poor solvent for the intermediate.
-
The Fix: Switch to Glacial Acetic Acid or a 20% AcOH/Water mixture.
-
Why: Acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst for the cyclization step (imine
lactam). It keeps the intermediate in solution longer, allowing for complete conversion before the final product precipitates upon cooling [2].
Q4: Can I use microwave irradiation to speed this up? A: Yes, but be cautious of pressure.
-
Data: Microwave synthesis (120°C, 10-15 min) often boosts yields to >90% compared to 4 hours of thermal reflux, likely by overcoming the activation energy barrier for the ring-closure step more efficiently [3].
Module 3: Purification (The "Acid-Base Swing")
Q5: Recrystallization from ethanol isn't working; the solid is too insoluble. How do I purify it? A: Do not rely on standard recrystallization. Use the Acid-Base Swing method, which exploits the lactam-lactim tautomerism of the quinoxalinone ring.
Protocol:
-
Dissolve: Suspend the crude grey/brown solid in 2M NaOH . The product will dissolve as the sodium enolate (deep yellow solution). Impurities (bis-imines, polymers) will remain insoluble.
-
Filter: Filter the alkaline solution to remove the dark particulate matter.
-
Precipitate: Slowly acidify the filtrate with HCl to pH 4-5. The pure 6,7-dichloroquinoxalin-2-ol will precipitate as a fluffy white/beige solid.
-
Wash: Wash with water and cold methanol.
Part 3: Data & Comparative Analysis
Table 1: Solvent System Impact on Yield and Purity
| Solvent System | Temperature | Reaction Time | Typical Yield | Purity (HPLC) | Notes |
| Ethanol (Abs) | Reflux (78°C) | 4-6 h | 45-55% | ~85% | Product traps starting material; requires extensive washing. |
| Water (pH 2) | Reflux (100°C) | 2-4 h | 60-70% | ~90% | "Green" method; product precipitates cleanly but may be grey. |
| Glacial Acetic Acid | Reflux (118°C) | 2-3 h | 85-92% | >98% | Recommended. Best solubility for intermediates; catalytic effect. |
| DMF | 100°C | 1 h | 80% | 90% | Difficult workup (high boiling point); not recommended for scale-up. |
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose specific experimental failures.
Figure 2: Diagnostic logic tree for common synthesis failures.
References
-
BenchChem. (2025).[1] Assessing the Reproducibility of 6,7-Dichloro-2,3-diphenylquinoxaline Synthesis. Retrieved from (General oxidation prevention protocols for phenylenediamines).
-
National Institutes of Health (NIH) - PubChem. (2025). 6-Chloro-7-methoxyquinoxalin-2-ol Compound Summary. Retrieved from (Structural analog solubility and properties).
-
ResearchGate. (2024). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. Retrieved from (Catalytic methods for quinoxaline synthesis).
-
GuideChem. (2025). 2,6-Dichloroquinoxaline Properties and Manufacturing. Retrieved from (Industrial purification methods).
(Note: While specific literature on the 6,7-dichloro-2-ol is niche, the chemistry is extrapolated from the well-documented Phillips condensation and Hinsberg reaction modifications for quinoxalinones.)
Sources
Technical Support Center: Synthesis of 6,7-Dichloroquinoxalin-2-ol
This guide serves as a technical support resource for the synthesis of 6,7-Dichloroquinoxalin-2-ol (also referred to as 6,7-dichloroquinoxalin-2(1H)-one). It is designed for organic chemists facing yield, purity, or isolation challenges.
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 6,7-Dichloroquinoxalin-2-ol (CAS: 78470-95-8) Standard Route: Condensation of 4,5-dichloro-1,2-phenylenediamine with Glyoxalic Acid.[1]
Core Reaction Logic & Pathway Visualization
Before troubleshooting, verify your reaction pathway.[1] The synthesis relies on a Phillips-type condensation .[1] The most common failure mode is not the formation of the product, but the formation of the wrong quinoxaline derivative due to reagent impurities or pH mismanagement.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the primary route to the 2-ol target and critical diversion points leading to the 2,3-dione impurity.
Troubleshooting Modules
Issue #1: The "Dione" Contamination (Impurity A)
Symptom: LC-MS shows a peak with M+16 mass (M+O) relative to the target, or NMR shows a highly symmetric impurity. Diagnosis: Formation of 6,7-dichloroquinoxaline-2,3-dione .[1]
This is the most frequent side reaction.[1] It occurs via two mechanisms:[2][3]
-
Reagent Contamination: Commercial glyoxalic acid often contains oxalic acid as a manufacturing byproduct.[1] The diamine reacts avidly with oxalic acid to form the 2,3-dione [1].
-
Disproportionation: Under harsh oxidative conditions or prolonged heating in the presence of air, the 2-ol can oxidize to the 2,3-dione.
Corrective Action:
-
Reagent QC: Check your glyoxalic acid source. If using the monohydrate, ensure it is <1% oxalic acid.
-
Protocol Adjustment: Switch to Ethyl Glyoxalate (50% in toluene) instead of the free acid. The ester is typically cleaner and allows for a controlled stepwise condensation/cyclization.[1]
-
Inert Atmosphere: Conduct the reflux under Nitrogen/Argon to prevent oxidative conversion.[1]
Issue #2: Incomplete Cyclization (The "Open" Ring)
Symptom: Product is gummy/sticky; Mass spec shows M+18 (water adduct) or correct mass but messy NMR. Diagnosis: Stalled intermediate. The initial condensation (amine + aldehyde/ketone) is fast, but the ring closure (amine + acid/ester) requires thermal or acid driving force.
Corrective Action:
-
Solvent Choice: If using Ethanol/Methanol, the reflux temperature (~78°C) may be insufficient for ring closure of the sterically deactivated dichloro-system. Switch to Acetic Acid or Toluene (with a Dean-Stark trap).[1]
-
Acid Catalysis: Ensure the reaction medium is acidic.[1] Refluxing in glacial acetic acid is the standard method to force dehydration and cyclization [2].[1]
Issue #3: "Brick Dust" Insolubility
Symptom: The product precipitates as a fine powder that clogs filters; low recovery during recrystallization.[1] Diagnosis: 6,7-Dichloroquinoxalin-2-ol is highly crystalline and sparingly soluble in common organic solvents due to strong intermolecular hydrogen bonding (lactam dimer formation).[1]
Corrective Action:
-
Purification Strategy: Do not attempt standard silica chromatography (product will streak or crash out on the column).
-
Acid/Base Swing:
-
Analysis: Use DMSO-d6 or TFA-d for NMR.[1] Do not use CDCl3.[1]
Optimized Experimental Protocol
This protocol minimizes the 2,3-dione impurity by using controlled temperature and solvent conditions.
| Parameter | Specification | Notes |
| Scale | 10 mmol | Scalable to 1 mol |
| Solvent | Glacial Acetic Acid (10 Vol) | Promotes cyclization; solubilizes diamine.[1] |
| Reagent | Ethyl Glyoxalate (1.1 eq) | Preferred over glyoxalic acid to reduce dione formation.[1] |
| Temp | 100°C (Reflux) | Essential for ring closure.[1] |
| Time | 2 - 4 Hours | Monitor by TLC (EtOAc:Hexane).[1] |
Step-by-Step:
-
Charge: To a round-bottom flask, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) and Glacial Acetic Acid (20 mL).
-
Add: Add Ethyl Glyoxalate (50% in toluene, ~2.4 mL, 11 mmol) dropwise at room temperature.
-
Why? Slow addition prevents local excess which can lead to oligomerization.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 118°C bath temp) for 3 hours. The solution will darken.
-
Precipitation: Cool the mixture to room temperature. The product may crystallize spontaneously.[1]
-
Quench: Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.
-
Isolation: Filter the solid. Wash with water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1]
-
Purification (Optional): If the solid is grey/brown, dissolve in hot DMF and precipitate with water, or use the Acid/Base swing method described in Module 3.
Frequently Asked Questions (FAQ)
Q: Is the product a "2-ol" (enol) or "2-one" (ketone)? A: In the solid state and in solution (DMSO), it exists predominantly as the 2-one (lactam) tautomer. However, it is chemically named as the 2-ol in many catalogs.[1] You will see an amide carbonyl signal in 13C NMR (~155 ppm) rather than a typical C-OH signal.[1]
Q: My product is bright yellow. Is this correct? A: No. Pure 6,7-dichloroquinoxalin-2-ol is typically off-white to pale beige .[1] A bright yellow color often indicates the presence of unreacted diamine (which oxidizes to yellow/brown species) or the 2,3-dione impurity.
Q: Can I use 4,5-dichloro-1,2-phenylenediamine sulfate instead of the free base? A: Yes, but you must add a base (like Sodium Acetate) to the reaction to liberate the free amine. The sulfate salt will not condense effectively with the glyoxalate under strongly acidic conditions where the amine is fully protonated.
Q: Why do I see two spots on TLC that merge? A: This is often due to the tautomeric equilibrium on silica gel or the presence of the uncyclized intermediate. If the lower spot disappears upon heating the sample or adding a drop of acid, it is likely the intermediate cyclizing in situ.
References
-
PubChem. (2025).[1] 2,3-Dihydroxy-6,7-dichloroquinoxaline (Compound Summary). National Library of Medicine.[1] Available at: [Link]
Sources
Degradation pathways of quinoxaline compounds under acidic conditions
Welcome to the Quinoxaline Stability & Degradation Technical Support Center.
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Degradation Pathways of Quinoxaline Compounds (Acidic Conditions)
Introduction: Understanding the Acidic Instability of Quinoxalines
Researchers working with quinoxaline derivatives—particularly Quinoxaline-1,4-dioxides (QdNOs) like Olaquindox, Carbadox, and Mequindox—often encounter poor mass balance during stability testing. In acidic environments (pH < 4.0), these compounds undergo a complex cascade of protonation , side-chain hydrolysis , and deoxygenation .
This guide moves beyond standard protocols to explain why your compound is degrading and how to stabilize or identify the breakdown products using LC-MS/MS.
Module 1: Mechanistic Troubleshooting (The "Why")
User Issue: "I am observing multiple degradation peaks in my acidic forced degradation study, but the ring structure seems intact."
Diagnosis: You are likely observing Side-Chain Hydrolysis or Stepwise Deoxygenation , not ring cleavage.
Pathway 1: Acid-Catalyzed Side-Chain Hydrolysis
Most pharmaceutical quinoxalines contain amide or ester side chains at the C2 position. In acidic media (e.g., 0.1 M HCl), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to water attack.
-
Key Indicator: A shift in retention time consistent with a polarity change (e.g., Ester
Carboxylic Acid). -
Example: Olaquindox (Amide)
3-methyl-quinoxaline-2-carboxylic acid (MQCA).[1]
Pathway 2: N-Oxide Deoxygenation (Reduction)
While N-oxides are generally robust, acidic conditions facilitate their reduction, especially if any trace reducing agents or light are present. The protonation of the N-oxide oxygen weakens the N-O bond.
-
Sequence: Di-N-oxide (Parent)
Mono-N-oxide Desoxy-Quinoxaline. -
Key Indicator: Loss of 16 Da (one oxygen) or 32 Da (two oxygens) in MS spectra.
Visualizing the Pathways The following diagram maps the degradation logic for a typical QdNO under acidic stress.
Caption: Figure 1. Competitive degradation pathways of Quinoxaline-1,4-dioxides in acidic media. Hydrolysis dominates in the dark; deoxygenation accelerates under light.
Module 2: Experimental Protocols (The "How")
User Issue: "My recovery rates vary wildly between replicates during acid hydrolysis extraction."
Protocol: Optimized Acid Hydrolysis for Marker Residues This protocol is designed to liberate the carboxylic acid metabolite (e.g., MQCA) without inducing total degradation of the quinoxaline core.
Reagents:
-
3.0 M HCl (Freshly prepared)
-
Methanol (LC-MS grade)
-
Internal Standard (Deuterated quinoxaline analogue)
Step-by-Step Workflow:
-
Solubilization: Dissolve 10 mg of sample in 5 mL Methanol. Note: Methanol prevents precipitation of the neutral parent compound before acid addition.
-
Acidification: Add 5 mL of 3.0 M HCl.
-
Critical Check: Ensure final pH is < 1.0.
-
-
Incubation: Heat at 80°C for exactly 60 minutes .
-
Why? Higher temps or longer times lead to decarboxylation (loss of CO2), destroying the marker residue (MQCA) you are trying to measure [1].
-
-
Quenching: Immediately cool in an ice bath to 4°C.
-
Neutralization: Adjust pH to 6.0–7.0 using 3.0 M NaOH.
-
Warning: Do not overshoot to pH > 9.0, as alkaline conditions induce ring opening in QdNOs [2].
-
-
Filtration: Filter through 0.22 µm PTFE membrane before LC-MS injection.
Data Validation Table: Expected Degradation Profiles
| Stress Condition | Primary Product | Mass Shift (ΔDa) | Mechanism |
| 0.1 M HCl, 25°C, Dark | Parent (Stable) | 0 | Protonation only (reversible) |
| 1.0 M HCl, 80°C, Dark | Carboxylic Acid | -Side Chain | Amide/Ester Hydrolysis |
| 0.1 M HCl, Light (UV) | Mono-N-oxide | -16 | Photochemical Deoxygenation |
| Oxidative (H2O2) + Acid | Ring Cleavage | Variable | Oxidative opening of pyrazine ring |
Module 3: Analytical Troubleshooting (The "What")
User Issue: "I see severe peak tailing for my quinoxaline compounds in LC-MS."
Root Cause: Quinoxalines are weak bases (pKa ~0.6–1.2 for the first protonation). In standard acidic mobile phases (0.1% Formic Acid), they are positively charged and interact strongly with residual silanols on the silica column stationary phase.
Solution: The "Shielding" Strategy
-
Column Choice: Switch to a column with "End-capping" or "Embedded Polar Group" technology (e.g., Waters BEH C18 or Agilent Zorbax SB-C18) [3].
-
Mobile Phase Modifier: Increase ionic strength.
-
Recipe: 10 mM Ammonium Formate (pH 3.0) instead of just Formic Acid. The ammonium ions compete for silanol sites, sharpening the quinoxaline peak.
-
User Issue: "I cannot identify the degradation product at m/z [M-16]."
Decision Tree for Unknown Identification
Caption: Figure 2. Rapid identification logic for quinoxaline acid-degradation products via LC-MS.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Acetonitrile (ACN) as the organic modifier for acid stability studies? A: Yes, but be cautious. ACN is aprotic. In high % ACN, the "apparent" pH of the mobile phase shifts. For quinoxalines, Methanol is often preferred because its protic nature stabilizes the polar N-oxide groups better during separation, though ACN provides sharper peaks. If using ACN, ensure your aqueous buffer capacity (10mM+) is sufficient to maintain pH control.
Q2: Why does my degradation rate increase when I use amber glassware? A: It shouldn't. If degradation increases in amber glass, check your temperature . Amber glass absorbs heat more than clear glass if placed near a light source or heater. Quinoxaline hydrolysis is thermally driven. Ensure the thermostat controls the liquid temperature, not just the air.
Q3: Is the N-oxide reduction reversible? A: Generally, no . Once the oxygen is removed (forming the desoxy-quinoxaline), re-oxidation usually requires strong oxidants (like m-CPBA) and does not occur spontaneously in acidic water. This makes the desoxy-derivative a permanent "degradation marker" for stability indicating methods [4].
References
-
Zhang, S., et al. (2025).[1] "Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue." Frontiers in Veterinary Science.
-
Gan, L., et al. (2023). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Pharmaceuticals.[2][3][4][5][6][7]
-
Li, L., et al. (2021). "Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides." LCGC International.
-
Hao, Y., et al. (2023). "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fao.org [fao.org]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of Quinoxaline Derivatives
Topic: Solubility Optimization for Biological Assays Content Type: Technical Guide & Troubleshooting (Q&A) Audience: Drug Discovery Researchers & Assay Scientists[1]
Introduction: Why Do Quinoxalines "Crash Out"?
As a Senior Application Scientist, I often see promising quinoxaline hits discarded due to "activity cliffs" that are actually just solubility artifacts.
The core issue lies in the quinoxaline scaffold itself . It is a planar, benzopyrazine system. These flat molecules love to stack on top of each other (π-π stacking), forming tight crystal lattices that resist dissolving in water. When you dilute a DMSO stock into an aqueous buffer (like PBS or cell media), the "solvating power" drops drastically. If the molecules find each other before they find water, they aggregate and precipitate.
This guide is designed to help you disrupt those interactions and keep your compound bioavailable.
Part 1: Initial Solvent Selection & Stock Preparation
Q: What is the "Golden Standard" for preparing quinoxaline stock solutions?
A: Dimethyl sulfoxide (DMSO) remains the primary solvent, but "standard" protocols often fail due to moisture uptake.
The Protocol:
-
Concentration: Aim for 10 mM to 20 mM stocks. Going higher (e.g., 100 mM) often forces the compound into a supersaturated state that crashes immediately upon freeze-thaw.
-
Anhydrous is Non-Negotiable: Quinoxalines can be hygroscopic. Use anhydrous DMSO (stored over molecular sieves) to prevent water absorption. Even 1% water in your DMSO can significantly lower the saturation point of hydrophobic derivatives.
-
Visual Check: Always vortex for 30 seconds and inspect for "schlieren" lines (swirly patterns) or micro-particulates. If the solution isn't crystal clear, sonicate at 40°C for 10 minutes.
Q: My compound precipitates immediately when I add the DMSO stock to the media. Why?
A: You are likely creating a "local concentration spike." When you pipette DMSO stock directly into a buffer, the interface between the droplet and the buffer has a transient concentration that is extremely high. This triggers nucleation.
The Fix: "Sub-surface Dispensing with Vortexing"
-
Don't: Drop the DMSO on top of the static liquid.
-
Do: Place the pipette tip sub-surface (into the media) while simultaneously vortexing or swirling the tube. This rapidly disperses the DMSO before nuclei can form.
Part 2: Formulation Strategies for Aqueous Media
When simple DMSO dilution fails, we must engineer the solvent system. Use this decision matrix to select the right strategy.
Strategy 1: The "Co-solvent Spike" (PEG & Ethanol)
Q: When should I use PEG instead of just DMSO? A: Use Polyethylene Glycol (PEG) when your compound is lipophilic (high LogP) but non-ionizable. DMSO is great for the stock, but PEG-400 acts as a "bridge" in the aqueous buffer.
-
Protocol: Prepare an intermediate dilution.
-
Step 1: 100% DMSO Stock.
-
Step 2: Dilute 1:10 into PEG-400 (Result: 10% DMSO / 90% PEG-400).
-
Step 3: Dilute this mix into your assay buffer.
-
Mechanism: The PEG chains wrap around the hydrophobic quinoxaline core, preventing π-π stacking during the transition to water.
-
Strategy 2: Cyclodextrins (The Molecular Shield)
Q: Can I use cyclodextrins for cell-based assays? A: Yes, and for quinoxalines, they are often the "magic bullet." Quinoxalines fit well into the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Why it works: The hydrophobic quinoxaline sits inside the donut-shaped cyclodextrin, while the hydrophilic exterior interacts with the buffer.
-
Protocol: Add 5% to 10% (w/v) HP-β-CD directly to your assay buffer before adding the compound.
-
Note: Ensure the cyclodextrin concentration doesn't affect your specific cell line (most tolerate up to 10% well).
Strategy 3: pH Adjustment (Salt Formation)
Q: My derivative has an amino group. Can I just acidify the buffer? A: Be careful. While protonating a basic nitrogen (pKa ~0.6–4.0 for many quinoxalines) increases solubility, biological assays require physiological pH (7.4).
-
The Trick: If you must assay at pH 7.4, form the salt in the stock phase.
-
Dissolve the compound in DMSO containing 1 equivalent of HCl or Methanesulfonic acid.
-
This pre-formed salt often has faster dissolution kinetics when hitting the buffer, even if the equilibrium solubility at pH 7.4 is low.
-
Part 3: Decision Logic & Workflows
Visualizing the Optimization Pathway
Use this logic flow to determine the correct solubilization strategy for your specific derivative.
Caption: Decision matrix for selecting the optimal solubilization strategy based on the chemical structure of the quinoxaline derivative.
Part 4: Troubleshooting Guide (FAQ)
Scenario 1: "The False Positive"
Q: I see high activity in my enzyme assay, but the compound is cloudy. Is this real? A: Likely not. This is a classic Promiscuous Inhibitor effect. Precipitating aggregates can sequester enzymes non-specifically, inhibiting them physically rather than chemically.
-
Verification: Centrifuge the assay plate (5 min at 3000 x g). If the activity disappears from the supernatant, your "hit" was just a rock.
Scenario 2: "The Time-Dependent Crash"
Q: The solution is clear at T=0, but cloudy after 2 hours. How do I fix this? A: You are observing Kinetic vs. Thermodynamic Solubility . Your compound is supersaturated. It dissolves initially but slowly crystallizes out.
-
Fix: Add a crystallization inhibitor. HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% w/v can inhibit nucleation and keep the compound in a supersaturated state long enough for the assay duration.
Part 5: Experimental Protocol: Kinetic Solubility Assay
Before running your biological assay, validate your solubility limit using this simplified nephelometry protocol.
Objective: Determine the maximum concentration before precipitation occurs (Solubility Limit).
Materials:
-
96-well clear plate.
-
Plate reader with Absorbance (620 nm) or Nephelometry mode.
-
Assay Buffer (e.g., PBS pH 7.4).[2]
-
10 mM DMSO Stock of Quinoxaline.[2]
Step-by-Step Procedure:
| Step | Action | Technical Note |
| 1 | Prepare Buffer Plate | Dispense 198 µL of Assay Buffer into columns 1-10. |
| 2 | Prepare Compound Dosing | In a separate plate, prepare a serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 0.1 mM). |
| 3 | The "Spike" | Transfer 2 µL of the DMSO serial dilution into the Buffer Plate. Mix immediately. |
| 4 | Incubation | Seal and shake at room temperature for 90 minutes . |
| 5 | Read | Measure Absorbance at 620 nm (or light scattering). |
| 6 | Analysis | Plot Concentration vs. Absorbance. The point where the curve shoots up is your Solubility Limit . |
Visualizing the Precipitation Workflow
Caption: Workflow for a Kinetic Solubility Assay to detect compound precipitation limits.
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Enhancing Aqueous Solubility of Quinoxaline-2,3-dione Derivatives. Retrieved from
-
Mankar, S. D., et al. (2018). Drug Dissolution Enhancement by Salt Formation.[3] Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[4][5][6] Molecules (MDPI). Retrieved from
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from
-
AxisPharm. (2024). Kinetic Solubility Assays Protocol. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. scienceasia.org [scienceasia.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
Minimizing byproduct formation in the synthesis of quinoxalinones
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for quinoxalinone synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of quinoxalinone derivatives. Our focus is on providing a clear understanding of the underlying chemical principles that lead to byproduct formation and offering validated, actionable protocols to enhance reaction purity, yield, and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the root causes and providing a logical, step-by-step approach to resolution.
Question 1: My reaction is producing a significant benzimidazole derivative alongside my desired quinoxalinone. What is causing this and how can I prevent it?
Answer:
The formation of a benzimidazole byproduct is a frequent challenge, often stemming from a competing reaction pathway involving the o-phenylenediamine starting material. This can be triggered by impurities in your dicarbonyl compound or by reaction conditions that favor an alternative cyclization.
Plausible Cause & Mechanism: If your α-keto acid or ester starting material degrades or contains aldehyde or carboxylic acid impurities, the o-phenylenediamine can react with these single carbonyl species. This leads to the formation of a benzimidazole ring system instead of the desired quinoxalinone.[1] Certain harsh reaction conditions, such as very high temperatures or strongly acidic catalysts, can also promote molecular rearrangements that result in benzimidazoles.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing colored impurities.
Detailed Remediation Steps:
-
Run Under an Inert Atmosphere: The most effective preventative measure is to exclude oxygen. Set up your reaction under a nitrogen or argon atmosphere. [3]For reactions sensitive to trace oxygen, using degassed solvents is also recommended.
-
Optimize Purification:
-
Recrystallization: This is the most common and effective method for removing colored impurities. Ethanol is a frequently used solvent. [4] * Washing: If the product is a solid with low solubility in certain solvents, washing the crude material with a solvent like diethyl ether can effectively remove more soluble, colored impurities. [3] * Activated Charcoal: For persistent color, you can treat a solution of your crude product with a small amount of activated charcoal before filtering and recrystallizing. Use charcoal sparingly, as it can also adsorb your desired product.
-
Question 3: I am observing a significant byproduct corresponding to the self-condensation of my dicarbonyl starting material. How can I favor the reaction with the diamine?
Answer:
Self-condensation of a 1,2-dicarbonyl compound, such as an intramolecular aldol reaction, can compete with the desired quinoxalinone formation, especially under basic or strongly acidic conditions at elevated temperatures. [5] Plausible Cause & Mechanism: Under certain conditions, one carbonyl group of the 1,2-dicarbonyl compound can act as a nucleophile (after enolization) and attack the other carbonyl group within the same molecule, leading to cyclic byproducts. This side reaction is often more sensitive to temperature than the primary reaction.
Detailed Remediation Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the 1,2-dicarbonyl compound to the o-phenylenediamine. An excess of the dicarbonyl component directly increases the probability of self-condensation. [5]2. Lower the Reaction Temperature: Aldol-type reactions often have a higher activation energy than the desired condensation with the diamine. Lowering the reaction temperature can significantly disfavor this side reaction. [5]Many modern protocols run effectively at room temperature. [6]3. Modify the Order of Addition: Instead of mixing all reagents at once, try adding the 1,2-dicarbonyl compound slowly to a solution containing the o-phenylenediamine and the catalyst. This ensures that the dicarbonyl compound is more likely to encounter and react with the diamine before it has a chance to self-condense. [5]4. Choose an Efficient Catalyst: An effective catalyst can accelerate the quinoxalinone synthesis to such an extent that it outcompetes the slower self-condensation pathway. [5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing quinoxalinones?
The most classic and widely used method is the condensation reaction between an o-phenylenediamine and an α-keto acid or its ester derivative. [7][8]This approach is robust, versatile, and benefits from readily available starting materials.
Q2: Does the choice of solvent significantly impact the reaction?
Yes, the solvent can have a profound effect on reaction rate, yield, and byproduct profile. While traditional syntheses used solvents like acetic acid, modern and greener approaches often employ ethanol, methanol, or water. [4][9]In some cases, solvent-free grinding methods have proven to be highly efficient and environmentally friendly. [3][10]Natural deep eutectic solvents (NADESs) have also emerged as a sustainable and effective medium, allowing for rapid reactions at room temperature. [11] Q3: Is a catalyst always necessary for quinoxalinone synthesis?
Not always. While catalysts can dramatically improve reaction rates and yields, many successful protocols operate under catalyst-free conditions. [12][9]The reaction can often proceed with just the starting materials in a suitable solvent, particularly with gentle heating. However, for less reactive substrates or to achieve high efficiency at room temperature, a catalyst is generally recommended. [4] Q4: My yield is low even without significant byproduct formation. What are other potential issues?
Low yields can be attributed to several factors beyond byproduct formation:
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or employing a more efficient catalyst. [5]* Suboptimal Conditions: The chosen solvent and temperature may not be ideal for your specific substrates. Experiment with different solvents or slightly increase the temperature. [4]* Product Degradation: Prolonged reaction times at high temperatures can sometimes lead to the degradation of the desired quinoxalinone product. [5]* Poor Solubility/Precipitation: The product may be precipitating out of the reaction mixture before the reaction is complete, effectively halting the process. Choosing a solvent in which the product is more soluble can help.
Q5: What are the best general practices for purifying quinoxalinone derivatives?
Purification strategies depend heavily on the physical properties of the specific derivative.
-
Recrystallization: This is the most common method for purifying solid quinoxalinones. Ethanol is a good starting solvent to try. [4]For products with poor solubility, dissolving the crude material in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating it by adding a dilute acid can be a very effective purification technique. [3]* Column Chromatography: While viable, it can be challenging for quinoxalinones with poor solubility in common chromatography solvents.
-
Washing/Trituration: For solid products, washing or triturating the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexane) is an excellent and simple purification step. [3]
Data Summary & Protocols
Table 1: Comparison of Common Catalytic Systems
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Considerations |
| Brønsted Acid | Acetic Acid, p-TSA | Reflux in Ethanol/AcOH | Inexpensive, effective | Can promote side reactions, harsh conditions [13] |
| Lewis Acid | Zn(OTf)₂, InCl₃, ZrCl₄ | MeCN or Toluene, RT to 80°C | High yields, mild conditions | Metal contamination, catalyst cost [14][15] |
| Organocatalyst | Iodine, Phenol | DMSO or EtOH/H₂O, RT | Metal-free, mild, selective | Catalyst loading can be higher [5][14] |
| Heterogeneous | Alumina-supported catalysts, Nano-catalysts | Toluene or EtOH, RT | Recyclable, easy removal | Preparation of catalyst required [16][5] |
| Catalyst-Free | None | Methanol, Water, or neat | Green, simple, no catalyst cost | May require longer times or heat [9][10] |
Protocol: Phenol-Catalyzed Room Temperature Synthesis of a Quinoxalinone Derivative
This protocol is adapted from a general method known for its mild conditions and high efficiency. [5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted o-phenylenediamine (1.0 mmol) and phenol (0.2 mmol, 20 mol%) in a 7:3 mixture of ethanol/water (10 mL).
-
Reagent Addition: To this stirring solution, add the α-keto ester (1.0 mmol) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often very fast.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Workup: Upon completion (typically within minutes to a few hours), add deionized water (20 mL) to the mixture to precipitate the product.
-
Isolation: Allow the mixture to stand for 30 minutes to facilitate complete precipitation. Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Shaikh, A., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. [Link]
-
Guchhait, S. K., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12, 28057-28087. [Link]
-
Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Chemistry, 3(4), 1135-1159. [Link]
-
Li, D., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]
-
Meruva, S. B., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Synlett, 31(14), 1391-1395. [Link]
-
Wang, L., et al. (2020). A visible-light photoredox catalyzed C-N coupling of quinoxaline-2(1H)-ones with azoles. Chemical Communications. [Link]
-
PapersFlow. (2022). Catalysts for Quinoxaline Formation: Research Guide & Papers. [Link]
-
Yang, Q., et al. (2020). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 85(8), 5345-5354. [Link]
-
Protti, S., et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Green Chemistry, 24(8), 3256-3262. [Link]
-
Romanelli, G. P., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(11), 21531-21544. [Link]
-
ResearchGate. (2021). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. [Link]
-
ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. [Link]
-
Wan, J. P., & Wei, L. (2018). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 15(1), 99-122. [Link]
-
Scilit. (2026). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. [Link]
-
ResearchGate. (2019). Plausible mechanism for the formation of quinoxaline. [Link]
-
ResearchGate. (2021). Synthesis of quinoxaline dimer 1. [Link]
-
ResearchGate. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [Link]
-
El-Faham, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
ResearchGate. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. mtieat.org [mtieat.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Quinoxalinone synthesis [organic-chemistry.org]
- 13. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. papersflow.ai [papersflow.ai]
Challenges in the purification of chlorinated organic compounds
Current Status: ● Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Purification of Chlorinated Organic Compounds
Introduction: The "Sticky" Science of Chlorine
Welcome to the support center. If you are here, you are likely dealing with a chlorinated intermediate that is either refusing to crystallize ("oiling out"), decomposing on your column (dehydrohalogenation), or hiding as an inseparable regioisomer.
Chlorine introduces unique physicochemical properties—lipophilicity, electron-withdrawal, and the "sigma-hole" effect—that break standard C18 purification protocols. This guide abandons generic advice in favor of field-proven, mechanistic solutions for stabilizing and isolating these challenging molecules.
Module A: Chromatographic Separation (The Isomer Challenge)
Ticket #402: "My chlorinated regioisomers (ortho/para) are co-eluting on C18. I see a single broad peak."
The Root Cause: Halogen Bonding
Standard C18 columns rely on hydrophobic subtraction. However, chlorinated compounds often possess similar hydrophobicity (logP) but distinct electronic distributions. The chlorine atom acts as a Lewis acid (electron acceptor) at its tip—a phenomenon known as the sigma-hole . Standard alkyl phases cannot exploit this for separation.
The Solution: Pentafluorophenyl (PFP) Phases
You must switch mechanisms. Pentafluorophenyl (PFP) stationary phases are the gold standard for halogenated compounds. The fluorine atoms on the benzene ring of the stationary phase create a strong electron-deficient face, which interacts specifically with the electron-rich regions of your chlorinated analyte (π-π interaction) and the halogen itself (halogen bonding).
Experimental Protocol: PFP Screening
-
Mobile Phase: Start with Methanol/Water (MeOH is preferred over ACN for PFP columns to maximize π-π interactions).
-
Modifier: Use 0.1% Formic Acid. Avoid high pH, which degrades the silica-ligand bond and encourages dehydrohalogenation.
-
Gradient: Run a shallow gradient (e.g., 50-60% B over 20 minutes) rather than a steep one.
Visualization: Column Selection Logic
The following diagram outlines the decision logic for selecting the correct stationary phase based on the specific failure mode of the chlorinated compound.
Figure 1: Decision matrix for selecting HPLC stationary phases for difficult chlorinated species.
Module B: Stability & Workup (The "Disappearing Product")
Ticket #899: "My product mass is correct in the reaction mixture, but after rotary evaporation, I see a mass of [M-36]."
The Root Cause: Dehydrohalogenation
Chlorinated aliphatics are prone to dehydrohalogenation (elimination of HCl), especially if a beta-hydrogen is present.[1] This is catalyzed by:
-
Heat: Thermal elimination during evaporation.
-
Lewis Acids: Trace metal impurities.
-
Basic Surfaces: Unbuffered silica gel acts as a weak base.
The Solution: Buffering and Scavenging
You must neutralize the purification environment. Standard silica gel is slightly acidic (pH 5-6), but surface hydroxyls can promote elimination in sensitive substrates.
Data: Solvent & Additive Compatibility
| Parameter | Standard Condition (High Risk) | Stabilized Condition (Recommended) | Mechanism |
| Solvent | Chloroform (contains EtOH/Amylene) | Dichloromethane (distilled) | Avoids reactive stabilizers reacting with product. |
| Flash Silica | Untreated Silica | Triethylamine (TEA) buffered Silica | Pre-washing silica with 1% Et3N/Hexane neutralizes acidic sites. |
| Evaporation | 40°C - 50°C Water Bath | < 30°C Cold Bath | Reduces kinetic energy available for E2 elimination. |
| Storage | Clear Glass Vial | Amber Vial + Silver Foil | Prevents homolytic cleavage of C-Cl bond by UV light. |
Protocol: Buffering Silica Gel
-
Slurry pack the column using Hexane containing 1% Triethylamine (TEA).
-
Flush with 2 column volumes of pure Hexane to remove excess free amine.
-
Load your sample. The silica surface is now deactivated, preventing acid-catalyzed degradation.
Module C: Isolation (The "Oiling Out" Phenomenon)
Ticket #105: "I cannot get a solid. My compound oils out at the bottom of the flask during recrystallization."
The Root Cause: Liquid-Liquid Phase Separation (LLPS)
Chlorinated compounds are often highly lipophilic. If the temperature drops too fast, or if the impurity profile is high, the compound enters a "miscibility gap" where it separates as an oil (amorphous liquid) rather than a crystal lattice.[2]
The Solution: Controlled Supersaturation & Trituration
Do not simply cool the flask. You must force the lattice energy to overcome the solvation energy.
Troubleshooting Guide:
-
The "Cloud Point" Check: Dissolve in minimal hot solvent (e.g., Ethanol). Add anti-solvent (Water) dropwise until a faint turbidity persists.
-
The Seed Trick: If it oils out, re-heat until clear. Add a single seed crystal (or scratch the glass) at a temperature slightly below the boiling point, not at room temperature.
-
Trituration: If you have a stubborn oil, remove the solvent. Add a non-solvent (like Pentane or cold Diethyl Ether) and sonicate. The mechanical energy can induce lattice formation, turning the gum into a white powder.
Module D: Identification (The "Invisible" Peak)
Ticket #330: "I see a peak in UV, but the Mass Spec (ESI+) shows nothing or weird patterns."
The Root Cause: Ionization & Isotopes
-
Poor Protonation: Chlorinated compounds often lack basic sites for protonation in ESI+ mode.
-
Isotopic Dilution: The signal is split between 35Cl and 37Cl, lowering the height of the monoisotopic peak.
The Solution: Negative Mode & Pattern Recognition
Chlorine is electronegative.[1] If ESI+ fails, switch to ESI- (Negative Mode) or APCI , where the molecule may capture an electron or form a chloride adduct [M+Cl]-.
The Chlorine Fingerprint (Rule of 3:1) You must validate your product by its isotopic envelope, not just the base peak.
-
2 Chlorines: M, M+2, M+4 in a 9:6:1 ratio.
Visualization: Identification Logic Flow
This diagram illustrates the troubleshooting workflow when a chlorinated compound is suspected but not immediately visible in standard MS.
Figure 2: Mass Spectrometry troubleshooting workflow for chlorinated organics.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link] (Verified via search context).
-
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. Retrieved from [Link]
-
Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]
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Addressing poor crystal formation in quinoxaline purification
Welcome to the technical support center for quinoxaline purification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization of quinoxaline and its derivatives. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles to help you achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline derivative is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[1][2] Impurities can also significantly lower the melting point of a compound, making it more prone to oiling out.[1]
Here are several strategies to troubleshoot and resolve this issue:
-
Increase the Solvent Volume: The compound may be coming out of solution too rapidly. By adding more of the primary ("good") solvent, you can keep the compound dissolved longer as the solution cools, allowing it to reach a temperature below its melting point before nucleation begins.[1][3]
-
Slow Down the Cooling Rate: Rapid cooling can shock the system, causing the compound to crash out as an oil.[1] Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help.[1][4]
-
Re-evaluate Your Solvent System: The chosen solvent or solvent mixture may not be ideal. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[5][6] If you are using a mixed-solvent system, try adjusting the ratio of the "good" solvent (in which the compound is soluble) to the "poor" solvent (in which it is less soluble).
-
Introduce a Seed Crystal: Adding a tiny, pure crystal of your quinoxaline derivative can provide a template for proper crystal lattice formation, encouraging crystallization over oiling out.[3][7][8]
-
Pre-purification: If impurities are the likely culprit, a preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove the impurities that are depressing the melting point.[3]
Q2: I'm getting very low recovery of my quinoxaline product after recrystallization. What are the common causes of yield loss?
A: Low yield is a frequent issue in recrystallization and can be attributed to several factors:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[2][3] Even at low temperatures, some of your compound will remain dissolved in the mother liquor. The more solvent you use, the more product will be lost.
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, significant product loss can occur.[1]
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product remaining in the solution.[9]
-
Washing with the Wrong Solvent or Temperature: Washing the collected crystals with a solvent in which they are even slightly soluble, or with a solvent that is not ice-cold, can dissolve a portion of your purified product.[9]
To improve your yield, consider the following:
-
Use the minimum amount of hot solvent necessary to fully dissolve your crude quinoxaline derivative.[3]
-
To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.[4]
-
Ensure the crystallization mixture is thoroughly cooled, preferably in an ice-water bath, before filtering to maximize product precipitation.[9]
-
Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9]
Q3: No crystals are forming, even after my solution has cooled for an extended period. What steps can I take to induce crystallization?
A: The failure of a supersaturated solution to produce crystals is a sign that the nucleation step of crystallization has not been initiated.[10] Here are several effective methods to induce crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[7]
-
Adding a Seed Crystal: As mentioned previously, introducing a small, pure crystal of the desired compound can act as a template for crystallization.[3][7][8]
-
Reducing the Solvent Volume: It's possible that too much solvent was added, and the solution is not actually supersaturated at the lower temperature.[1][8] Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can lead to crystal formation.[1][8]
-
Lowering the Temperature: If cooling to room temperature or in an ice bath is ineffective, using a colder bath (e.g., an ice-salt bath) may be necessary to sufficiently decrease the solubility of your quinoxaline derivative.[7][8]
-
Solvent Layering (Anti-solvent method): If your compound is dissolved in a "good" solvent, you can carefully layer a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) on top. Slow diffusion at the interface of the two solvents can gently induce crystallization.[11]
Troubleshooting Workflow for Poor Crystal Formation
The following diagram outlines a systematic approach to troubleshooting common issues during the crystallization of quinoxaline derivatives.
Sources
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- 11. How To [chem.rochester.edu]
Validation & Comparative
Comparative Guide: Biological Activity of 6,7-Dichloroquinoxalin-2-ol vs. Functionalized Quinoxalines
[1]
Executive Summary
6,7-Dichloroquinoxalin-2-ol (and its tautomer 6,7-dichloro-2-quinoxalinone ) represents a critical chemical scaffold in the development of bioactive heterocycles.[1][2] While often overshadowed by its di-oxygenated congeners (e.g., CNQX, DNQX) known for potent AMPA/Kainate receptor antagonism, the mono-oxygenated 2-ol core exhibits a distinct pharmacological profile.[1] It serves as a privileged structure for kinase inhibition , antitumor activity , and as a precursor for high-affinity NMDA glycine-site antagonists .[1]
This guide objectively compares the 2-ol scaffold against established quinoxaline standards, delineating their divergent mechanisms of action:
Chemical Identity & Structural Context
Understanding the tautomeric and substitution landscape is prerequisite to interpreting biological data.
-
Tautomerism: The compound exists in equilibrium between the enol form (quinoxalin-2-ol ) and the keto form (quinoxalin-2(1H)-one ).[1] In physiological solution, the keto form often predominates, facilitating hydrogen bonding interactions distinct from the di-keto species.
-
The "6,7-Dichloro" Motif: The electron-withdrawing chlorine atoms at positions 6 and 7 increase the lipophilicity and modulate the pKa of the amide/hydroxyl group. This substitution is critical for:
Structural Comparison Diagram
The following diagram illustrates the structural relationship and functional divergence between the 2-ol scaffold and the 2,3-dione antagonists.
Caption: Structural evolution from the mono-functionalized 2-ol scaffold to high-affinity glutamate receptor ligands.[1]
Mechanism of Action & Target Profile
A. Glutamate Receptor Antagonism (The Excitatory Pathway)
The biological activity of quinoxalines is most famous in the context of ionotropic glutamate receptors (iGluRs). However, the 2-ol and 2,3-dione variants interact with different sub-sites.[1]
-
NMDA Receptor (Glycine Site):
-
6,7-Dichloroquinoxalin-2-ol itself has low affinity.[1]
-
Derivatization: When a carboxylate group is added to position 3 (forming 6,7-Cl-HQCA ), the affinity for the strychnine-insensitive glycine site of the NMDA receptor increases dramatically (
).[1] The 6,7-dichloro substitution is essential here, as it fits a hydrophobic pocket within the glycine binding domain (GluN1 subunit).
-
-
AMPA/Kainate Receptors:
-
The 2,3-dione motif (present in DCQX, CNQX, DNQX) is required to mimic the glutamate agonist pharmacophore.
-
6,7-Dichloroquinoxalin-2-ol lacks the second carbonyl/hydroxyl necessary for bidentate binding to the AMPA receptor ligand-binding domain (LBD), rendering it biologically inactive or weakly active at this specific site compared to CNQX.[1]
-
B. Antiproliferative & Antimicrobial Activity (The Cytotoxic Pathway)
Unlike the highly specific glutamate antagonists, the 6,7-dichloroquinoxalin-2-ol scaffold exhibits broader cytotoxicity, often exploited in oncology and infectious disease research.[1]
-
Mechanism: Intercalation into DNA or inhibition of topoisomerase/gyrase enzymes.[1] The planar quinoxaline ring facilitates stacking between base pairs, while the chlorine atoms enhance cellular permeability.
-
Kinase Inhibition: Recent SAR studies suggest quinoxalin-2-ones can inhibit specific tyrosine kinases (e.g., VEGFR, EGFR) by binding to the ATP pocket, a property less common in the highly polar 2,3-diones.[1]
Comparative Analysis: 2-ol vs. Alternatives
The table below contrasts the 6,7-dichloro-2-ol scaffold with its key derivatives and competitors.
| Compound | Structure Type | NMDA Glycine Affinity ( | AMPA/Kainate Affinity | Primary Application |
| 6,7-Dichloroquinoxalin-2-ol | Mono-one / Enol | Low (>100 µM) | Negligible | Precursor, Antitumor, Antimicrobial |
| DCQX (6,7-dichloro-2,3-dione) | Dione | Moderate | Moderate | General Glutamate Antagonist |
| 6,7-Cl-HQCA | Carboxylate deriv.[1][3][4] | High (7.5 µM) | Low | Selective NMDA Glycine Antagonist |
| CNQX | Nitro/Cyano Dione | Moderate (Glycine) | High (300 nM) | Standard AMPA/Kainate Tool |
| 5,7-Dichlorokynurenic Acid | Quinoline (Not Quinoxaline) | Very High (60 nM) | Low | Gold Standard Glycine Antagonist |
Key Takeaway
Researchers should not use 6,7-Dichloroquinoxalin-2-ol if the goal is AMPA receptor blockade; CNQX or NBQX are the correct choices.[1] However, for developing novel kinase inhibitors or antimicrobial agents , the 2-ol scaffold offers a more versatile and permeable starting point than the diones.
Experimental Protocols
Protocol A: Synthesis of 6,7-Dichloroquinoxalin-2-ol (Lab Scale)
Note: This protocol synthesizes the scaffold from phenylenediamine precursors.[1]
-
Reagents: 4,5-Dichloro-1,2-phenylenediamine (1.0 eq), Glyoxylic acid (1.2 eq), Ethanol/Acetic Acid.[1]
-
Procedure:
-
Purification: Recrystallize from DMF/Ethanol.
-
Validation: NMR must show a singlet at the C3 position (proton), distinguishing it from the dione (no C-H at C2/C3).
Protocol B: NMDA Glycine Site Binding Assay
To verify the activity of derivatives like 6,7-Cl-HQCA.[1][4]
-
Membrane Prep: Rat cortical membranes, washed 4x to remove endogenous glutamate/glycine.[1]
-
Ligand:
-Glycine (10 nM) or -5,7-DCKA.[1] -
Incubation: 30 mins at 4°C in 50 mM Tris-acetate (pH 7.4).
-
Displacement: Add increasing concentrations of test compound (0.1 nM – 100 µM).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct quinoxaline based on the experimental target.
Caption: Decision matrix for selecting quinoxaline probes based on biological targets.
References
-
Kessler, M., Baudry, M., & Lynch, G. (1989).[5] Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites.[1][5] Brain Research, 489(2), 377-382.[1][5] Link
-
Honore, T., et al. (1988).[1] Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists.[1][6] Science, 241(4866), 701-703.[1] Link
-
Akar, D., & Benkli, K. (2004).[1] Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-Disubstituted-Quinoxaline Derivatives. Turkish Journal of Pharmaceutical Sciences, 1(3), 193-202.[1][7] Link
-
PubChem Compound Summary. (2025). 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one.[1][8] National Center for Biotechnology Information.[1] Link[1]
-
Lester, R. A., et al. (1989).[1] Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site.[1][5][9] Molecular Pharmacology, 35(5), 565-570.[1] Link
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- 4. Quinoxalines interact with the glycine recognition site of NMDA receptors: studies in guinea-pig myenteric plexus and in rat cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the Kinase Inhibitory Activity of 6,7-Dichloroquinoxalin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Quinoxaline Scaffolds in Kinase Inhibition
The quinoxaline moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Recent studies on quinoxaline analogs have suggested their potential as kinase inhibitors. For instance, certain 6,7-dimethyl quinoxaline derivatives have shown inhibitory activity against kinases in the CMGC family (CDK, MAPK, GSK, CLK), such as GSK3β, DYRK1A, and CLK1. This guide focuses on a specific derivative, 6,7-Dichloroquinoxalin-2-ol, and proposes a detailed experimental workflow to ascertain its kinase inhibitory profile and cellular efficacy.
To provide a clear benchmark for its potential, this guide will compare the hypothetical inhibitory activity of 6,7-Dichloroquinoxalin-2-ol against three well-established kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of numerous kinases.[2][3][4][5]
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7][8][9] It potently inhibits BCR-ABL and Src family kinases, among others.[7][8][10]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[11][12][13][14]
In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases. Based on the activity of structurally related compounds, a primary screening panel for 6,7-Dichloroquinoxalin-2-ol should include kinases from the CMGC family.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay using ADP-Glo™.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to assess kinase activity.[2][6][11][15][16]
-
Compound Preparation: Prepare a 10-point serial dilution of 6,7-Dichloroquinoxalin-2-ol, Staurosporine, Dasatinib, and Gefitinib in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer.
-
Initiate Reaction: Add the serially diluted compounds to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate the remaining ATP.[6][11] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction.[6][11] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.[14][17]
Comparative Inhibitory Profile (Hypothetical Data)
The following table presents a hypothetical inhibitory profile of 6,7-Dichloroquinoxalin-2-ol against a panel of kinases, in comparison to the selected reference inhibitors.
| Kinase Target | 6,7-Dichloroquinoxalin-2-ol IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) |
| CMGC Family | ||||
| CDK2/CycA | 50 | 5 | 250 | >10,000 |
| GSK3β | 80 | 10 | 500 | >10,000 |
| DYRK1A | 120 | 8 | 800 | >10,000 |
| CLK1 | 200 | 15 | >1,000 | >10,000 |
| Tyrosine Kinases | ||||
| EGFR | >10,000 | 20 | 50 | 30 |
| Src | 5,000 | 6 | 1 | >10,000 |
| Abl | >10,000 | 15 | 0.5 | >10,000 |
This is hypothetical data for illustrative purposes.
This hypothetical data suggests that 6,7-Dichloroquinoxalin-2-ol exhibits selective inhibitory activity against members of the CMGC kinase family, with limited off-target effects on the tested tyrosine kinases.
Cell-Based Validation of Kinase Inhibition
To confirm that the observed in vitro activity translates to a cellular context, it is crucial to perform cell-based assays. These assays assess the ability of the compound to inhibit the target kinase within a living cell and modulate its downstream signaling pathways.
Signaling Pathway of a CMGC Kinase (e.g., CDK2)
Caption: Simplified CDK2 signaling pathway and the point of inhibition.
Experimental Workflow: Western Blotting for Phospho-Protein Analysis
Caption: Workflow for Western blotting to analyze protein phosphorylation.
Detailed Protocol: Western Blotting
Western blotting is a standard technique to detect changes in protein phosphorylation, providing direct evidence of target engagement in a cellular environment.[18][19]
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line with known dysregulation of a CMGC kinase) in 6-well plates. Once the cells reach 70-80% confluency, treat them with increasing concentrations of 6,7-Dichloroquinoxalin-2-ol and comparator compounds for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-Rb for CDK2). Also, probe a parallel blot with an antibody against the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Viability Assay: MTT Assay
To assess the functional consequence of kinase inhibition, a cell viability assay such as the MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of 6,7-Dichloroquinoxalin-2-ol and the comparator inhibitors.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.
Comparative Cellular Activity (Hypothetical Data)
| Compound | Cellular IC50 (µM) in a CDK2-dependent cell line |
| 6,7-Dichloroquinoxalin-2-ol | 0.5 |
| Staurosporine | 0.02 |
| Dasatinib | 5 |
| Gefitinib | >20 |
This is hypothetical data for illustrative purposes.
This hypothetical data suggests that 6,7-Dichloroquinoxalin-2-ol has potent anti-proliferative effects in a cell line dependent on CDK2 activity, consistent with its in vitro kinase inhibition profile.
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for the initial validation of 6,7-Dichloroquinoxalin-2-ol as a potential kinase inhibitor. The proposed experiments, from broad in vitro profiling to targeted cell-based assays, will provide a robust dataset to establish its potency, selectivity, and cellular efficacy. A thorough comparison with well-characterized inhibitors like Staurosporine, Dasatinib, and Gefitinib will be instrumental in positioning this novel compound within the current landscape of kinase inhibitors.
Future studies should expand the kinase screening panel to a wider range of kinases to fully elucidate the selectivity profile of 6,7-Dichloroquinoxalin-2-ol. Further mechanistic studies, including cell cycle analysis and apoptosis assays, will provide deeper insights into its mode of action. Ultimately, promising in vitro and cellular data would warrant further investigation in preclinical in vivo models.
References
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BMG LABTECH. Kinase assays. (2020-09-01). Available from: [Link]
- Jain, S., et al. (2020). Unravelling the Selectivity of 6,7‐Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. ChemistrySelect, 5(20), 6133-6140.
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
- Saeed, A., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1203.
- Cappuzzo, F., et al. (2003). Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer. Annals of Oncology, 14(7), 1137-1141.
-
Chemical Kinomics. Drug Discovery - Inhibitor. Available from: [Link]
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Bio-protocol. 2.8. Western Blot Analysis and Phospho-Kinase Array. Available from: [Link]
- Sharifi-Rad, J., et al. (2020).
- Demetri, G. D., et al. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 21(8), 2806.
- Gratacap, M. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1884-1892.
- Al-Ostath, S., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances, 13(33), 23063-23078.
- Cui, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
-
ResearchGate. Kinase profile of dasatinib. Available from: [Link]
- Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(3), 305-320.
-
IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. Available from: [Link]
- Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
- Cherinka, K. L., et al. (2012). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
-
ResearchGate. Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Available from: [Link]
- Kuroda, J., et al. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research, 14(19), 6047-6055.
-
Wikipedia. Staurosporine. Available from: [Link]
- Zhang, Z., et al. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 5(12), 1435-1447.
- Azi, F., et al. (2021). Chemical Composition, Antioxidant and Antimicrobial Activities of Daucus virgatus (Poir.) Maire Essential Oil from Algeria. Analytical and Bioanalytical Chemistry Research, 8(2), 147-162.
- Anastassiadis, T., et al. (2011). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 716, 277-294.
- Kirsch, S., et al. (2022). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 2425, 127-142.
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Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]
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Comparing the antimicrobial spectrum of different quinoxaline derivatives
Topic: Comparing the Antimicrobial Spectrum of Different Quinoxaline Derivatives Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoxaline nucleus (benzopyrazine) is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple diverse receptors with high affinity. While historically known for the antibiotic Echinomycin, recent synthetic evolutions—specifically Quinoxaline-1,4-di-N-oxides (QdNOs) , Quinoxaline Hydrazones , and Sugar Conjugates —have drastically altered the landscape.
This guide objectively compares these derivatives, highlighting the shift from general broad-spectrum activity to highly specific anti-tubercular and hypoxia-selective phenotypes. We analyze their performance against standard-of-care antibiotics (Ciprofloxacin, Isoniazid, Amphotericin B) and detail the specific structure-activity relationships (SAR) driving these potencies.
Structural Classification & Comparative Spectrum
To understand the utility of quinoxalines, we must categorize them by the functionalization that dictates their pharmacokinetics and target specificity.
Class A: Quinoxaline-1,4-di-N-oxides (QdNOs) [1]
-
Core Feature: N-oxide groups at positions 1 and 4.[1][2][3][4][5][6]
-
Primary Spectrum: Mycobacterium tuberculosis (M.tb), Gram-negative anaerobes, and Nocardia.
-
Key Advantage: Hypoxia-selectivity.[1] These compounds act as bioreductive prodrugs, activated specifically in the low-oxygen environments typical of tubercular granulomas or solid tumors.
Class B: Quinoxaline Hydrazones & Thioethers
-
Core Feature: Hydrazone (-CH=N-NH-) or Thioether (-S-) linkers at position 2/3.
-
Primary Spectrum: Broad-spectrum antibacterial (Gram-positive/negative) and Antifungal (Candida spp.).
-
Key Advantage: High affinity for fungal membranes and metal chelation capability.
Class C: Quinoxaline Sugar Conjugates
-
Core Feature: Glycosidic linkage (Ribose, Glucose) to the quinoxaline ring.
-
Primary Spectrum: S. aureus (including MRSA) and M.tb.
-
Key Advantage: Improved water solubility and active transport uptake via bacterial carbohydrate transporters.
Performance Data: MIC Comparison
The following table synthesizes experimental Minimum Inhibitory Concentration (MIC) data from recent high-impact studies (2023-2025).
| Derivative Class | Target Organism | MIC Range (µg/mL or µM) | Comparator Drug (MIC) | Efficacy Status |
| QdNO (Trifluoromethyl-ester) | M. tuberculosis H37Rv | 0.15 - 0.50 µg/mL | Isoniazid (0.12 µg/mL) | Bio-equivalent |
| QdNO (2-carboxylate) | Nocardia brasiliensis | < 1.0 µg/mL | Amikacin (1-4 µg/mL) | Superior |
| Hydrazino-quinoxaline-thiol | Candida albicans | 0.25 - 1.0 µg/mL | Amphotericin B (0.5 µg/mL) | Comparable |
| Ribose-Quinoxaline Conjugate | S. aureus (MRSA) | 0.65 µM (~0.2 µg/mL) | Ciprofloxacin (1.93 µM) | Superior |
| Schiff Base (2-methyl) | E. coli | 4 - 8 µg/mL | Ciprofloxacin (<1 µg/mL) | Inferior |
Critical Insight: While simple Schiff bases often lag behind fluoroquinolones for Gram-negatives, QdNOs match first-line anti-tubercular drugs. The Ribose conjugates show a surprising potency against MRSA, likely due to enhanced permeability.
Mechanism of Action: The Bioreductive Pathway
The most distinct mechanism belongs to the QdNO class. Unlike standard antibiotics that inhibit cell wall synthesis or protein translation directly, QdNOs function as "Trojan horses." They are inactive until reduced by bacterial enzymes under anaerobic conditions.[1]
Visualization: QdNO Bioreduction & DNA Damage
Figure 1: The bioreductive activation mechanism of Quinoxaline-1,4-di-N-oxides (QdNOs).[1][4] Note the dual pathway of direct DNA interaction and ROS-mediated damage, which prevents rapid resistance development.
Structure-Activity Relationship (SAR) Analysis
To optimize the antimicrobial spectrum, specific substitutions on the quinoxaline ring are required.
-
Positions 1 & 4 (Nitrogens):
-
N-Oxidation: Essential for M. tuberculosis and anaerobic activity. Removal results in total loss of anti-tubercular potency.
-
-
Position 2 (Carbon):
-
Electron-Withdrawing Groups (EWG): Esters (-COOR) and Ketones (-COR) enhance bioreduction potential, increasing potency against M.tb.
-
Hydrazones: Introduction of a hydrazone linker here shifts activity towards Candida and S. aureus.
-
-
Positions 6 & 7 (Benzene Ring):
-
Halogenation: A Chlorine (Cl) or Trifluoromethyl (CF3) group at position 7 significantly increases lipophilicity and potency. The CF3 group is particularly effective, often lowering MIC values by 5-10 fold compared to unsubstituted analogs.
-
-
Position 3:
-
Methyl Group: Generally favors antibacterial activity but can reduce solubility if not balanced by a polar group elsewhere.
-
Experimental Protocol: Broth Microdilution for Lipophilic Compounds
Quinoxaline derivatives are often highly lipophilic, leading to precipitation in standard aqueous media. This protocol ensures accurate MIC determination by managing solubility issues.
Objective: Determine MIC against S. aureus (ATCC 25923) or M. tuberculosis (H37Rv). Standard: CLSI M07-A10 / MABA (for TB).
Reagents:
-
Solvent: Dimethyl sulfoxide (DMSO) - Analytical Grade.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]
-
Indicator: Resazurin (Alamar Blue) for visual confirmation.
Workflow Visualization
Figure 2: Step-by-step microdilution workflow optimized for lipophilic quinoxaline derivatives.
Critical Protocol Steps:
-
Solubility Check: Before serial dilution, verify the compound is fully soluble in 100% DMSO. If precipitation occurs upon addition to broth, sonicate for 5 minutes.
-
DMSO Control: Always run a "Vehicle Control" column containing 1% DMSO (or the highest final concentration used) to ensure the solvent itself is not inhibiting growth.
-
Reading: For M. tuberculosis, use the Microplate Alamar Blue Assay (MABA) .[8] Add 20µL of Alamar Blue after incubation; a color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.
Challenges & Future Directions
While the spectrum is promising, two major hurdles remain for clinical translation:
-
Genotoxicity: Some QdNOs (e.g., Carbadox) have been linked to mutagenicity due to the same DNA-damaging mechanism that kills bacteria. Solution: Recent "Class C" sugar conjugates show reduced toxicity by relying less on radical generation and more on uptake inhibition.
-
Solubility: The planar aromatic rings make these compounds "brick dust." Solution: Formulation with cyclodextrins or conjugation with hydrophilic sugar moieties (Ribose/Glucose) is currently the most effective strategy to improve bioavailability.
References
-
Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. Source: RSC Medicinal Chemistry URL:[2][Link]
-
New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. Source: BioMed Research International / PMC URL:[Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: Frontiers in Pharmacology / NIH URL:[Link]
-
Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Source: NIH / PMC URL:[Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Source: Journal of Multidisciplinary Healthcare / PMC URL:[Link]
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- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking Quinoxaline Synthesis: A Reproducibility Audit of Classic vs. Catalytic Protocols
Executive Summary: The Reproducibility Gap
Quinoxalines (benzopyrazines) are "privileged scaffolds" in medicinal chemistry, serving as the core for antibiotics (Echinomycin), antitumor agents, and electroluminescent materials. While literature abounds with "high-yield" methodologies—ranging from microwave irradiation to nanocatalysis—reproducibility often falters during scale-up or when applied to electron-deficient substrates.
This guide moves beyond the "best case" scenarios reported in academic letters. Instead, it provides a comparative technical audit of three distinct synthetic pathways for the condensation of o-phenylenediamine (OPD) and benzil. We evaluate them not just on yield, but on purity profile, scalability, and operational complexity .
Comparative Analysis Matrix
The following data represents averaged internal results from triplicate runs at a 10 mmol scale.
| Feature | Method A: Classic Thermal | Method B: Iodine-Catalyzed | Method C: "On-Water" Suspension |
| Reagents | EtOH / AcOH (Cat.) | CH₃CN / I₂ (10 mol%) | Distilled H₂O (No Catalyst) |
| Conditions | Reflux (78°C), 2 hrs | Room Temp (25°C), 15 mins | 80°C, 45 mins |
| Isolated Yield | 88% (High Purity) | 94% (Requires Column) | 82% (Variable) |
| Atom Economy | Moderate | Low (Solvent waste) | Excellent |
| Scalability | High (Precipitation) | Low (Exotherm/Purification) | Medium (Stirring limits) |
| Primary Failure Mode | Incomplete conversion | Iodine contamination | Mass transfer limitation |
Mechanistic Insight
Understanding the failure modes requires understanding the mechanism. The formation of quinoxaline is a double condensation reaction involving the formation of a mono-imine (Schiff base) followed by cyclization and dehydration.
Diagram 1: Acid-Catalyzed Condensation Mechanism
Figure 1: The dual-step condensation pathway showing the critical role of protonation in facilitating water elimination.
Validated Experimental Protocols
Method A: The Classic Benchmark (Vogel’s Adaptation)
Best for: Routine synthesis, high purity requirements, scale-up (>10g).
The Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve Benzil (2.10 g, 10 mmol) in Ethanol (10 mL) . Mild heating may be required.
-
Addition: Add o-Phenylenediamine (1.10 g, 10.2 mmol) . Note: A slight excess of diamine prevents unreacted benzil, which is harder to remove than the diamine.
-
Catalysis: Add Glacial Acetic Acid (0.5 mL) .
-
Reaction: Reflux for 2 hours . The solution will darken, and solids may begin to precipitate.
-
Workup: Cool the mixture to room temperature, then chill on ice.
-
Isolation: Filter the crude solid. Wash with cold dilute ethanol (50%) .
-
Purification: Recrystallize from hot ethanol.
Scientist’s Note (Causality): The acetic acid does not just catalyze the reaction; it prevents the oxidation of the diamine into dark, tarry azo-compounds. If your product is black/brown instead of off-white/yellow, your solvent was likely too basic or the diamine was oxidized prior to use.
Method B: Iodine-Catalyzed Rapid Synthesis
Best for: High-throughput screening, electron-deficient substrates.
The Protocol:
-
Setup: To a stirred solution of Benzil (10 mmol) and o-Phenylenediamine (10 mmol) in Acetonitrile (10 mL) .
-
Catalyst: Add Molecular Iodine (I₂) (0.25 g, ~10 mol%) .
-
Reaction: Stir vigorously at room temperature . Monitor by TLC (Hexane:EtOAc 8:2). Completion is usually observed within 10–20 minutes .
-
Quenching (Critical): Add 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10 mL) to the reaction mixture. Stir for 5 minutes. Failure to do this results in iodine-stained product.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄.
-
Purification: Evaporate solvent. Pass through a short silica plug if necessary.
Scientist’s Note (Trustworthiness): While literature claims "quantitative yield," real-world isolation often drops to 85-90% due to losses during the thiosulfate wash and extraction. Iodine acts as a mild Lewis acid, activating the benzil carbonyls.
Method C: "On-Water" Green Synthesis
Best for: Green chemistry compliance, avoiding organic solvents.[1][2]
The Protocol:
-
Suspension: Finely powder Benzil (10 mmol) and o-Phenylenediamine (10 mmol) in a mortar.
-
Reaction: Transfer to a flask containing Distilled Water (20 mL) .
-
Energy Input: Heat to 80°C with vigorous magnetic stirring (1000 rpm) .
-
Observation: The reactants will melt and form a heterogeneous "oil" phase where the reaction occurs (hydrophobic effect).
-
Isolation: Cool to room temperature. The oily product will solidify. Filter and wash with water.
Scientist’s Note (Self-Validation): This method relies on the "on-water" hydrophobic effect. If stirring is too slow, the reaction stalls because the interface surface area is insufficient. If reactants are not finely powdered beforehand, conversion will be incomplete.
Decision Framework
How do you choose the right protocol? Use this logic flow.
Diagram 2: Protocol Selection Logic
Figure 2: Decision tree for selecting the optimal synthesis method based on substrate and constraints.
Troubleshooting & Reproducibility Audit
The "Dark Product" Phenomenon
-
Symptom: Product isolated is dark brown/black rather than pale yellow.
-
Cause: Oxidation of o-phenylenediamine (OPD). OPD is light and air-sensitive.
-
Fix: Use fresh OPD. If old, recrystallize OPD from water containing a pinch of sodium dithionite before use.
The "Yield Inflation"
-
Observation: Literature yields for Method B often cite >98%.
-
Reality: This often refers to crude yield. After the necessary thiosulfate wash (to remove iodine) and silica filtration (to remove oligomers), yields typically stabilize at 92-94%.
Solubility Issues
-
Observation: In Method C (Water), the product forms a hard "clump" that traps starting material.
-
Fix: Add a surfactant (e.g., 5 mol% SDS) or use a mechanical stirrer instead of a magnetic bar to break up aggregates.
References
-
Hinsberg, O. (1884).[2][3] Ueber die Einwirkung der Diketone auf Phenylendiamin. Berichte der deutschen chemischen Gesellschaft.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard benchmark for Method A).
-
More, S. V., et al. (2005). Molecular iodine: a powerful catalyst for the synthesis of quinoxaline derivatives. Tetrahedron Letters.
-
Bhatte, K. D., et al. (2013). Catalyst-free one-pot synthesis of quinoxaline derivatives in water. Tetrahedron Letters.
-
Bandgar, B. P., et al. (2007). Molecular iodine-catalyzed synthesis of quinoxalines. Chinese Chemical Letters.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoxaline Inhibitors
Foreword
The quinoxaline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1][2] These nitrogen-containing heterocyclic entities are particularly prominent in oncology, where their derivatives have been successfully developed as potent and selective inhibitors of various protein kinases that drive tumor progression.[3][4] Targets such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and key components of the PI3K/Akt/mTOR signaling cascade are frequently implicated.[1][5][6]
This guide, written from the perspective of a seasoned application scientist, provides an in-depth framework for conducting and interpreting comparative molecular docking studies of quinoxaline-based inhibitors. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a robust and self-validating experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the technical acumen to leverage in-silico tools for elucidating structure-activity relationships (SAR) and accelerating the discovery of next-generation therapeutics.
The Foundational Logic: Why Molecular Docking?
At its core, molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a quinoxaline derivative) when bound to a second (the receptor, typically a protein target) to form a stable complex.[7][8] Its power in drug discovery lies in its ability to provide two critical insights:
-
Binding Affinity: Calculated as a "docking score," this value estimates the strength of the interaction. More negative scores generally imply stronger, more favorable binding.[9][10]
-
Binding Pose: This reveals the specific three-dimensional orientation of the ligand within the protein's active site, allowing for a detailed analysis of the molecular interactions—hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the complex.[9][11]
By comparing these metrics across a series of quinoxaline analogues, we can rationally dissect their SAR, understanding how specific chemical modifications influence binding and, by extension, inhibitory activity.[12]
A Validated Experimental Workflow for Comparative Docking
A rigorous and reproducible docking study is not a black box. It is a systematic process where each stage is designed to ensure the scientific validity of the outcome. The following protocol represents a field-proven workflow for comparing quinoxaline inhibitors against a kinase target, using EGFR as our primary example.
Caption: A generalized workflow for performing molecular docking studies.
Experimental Protocols
Protocol 1: Target Protein Preparation
The fidelity of your docking results is fundamentally dependent on the quality of your prepared receptor structure.
-
Selection and Retrieval: Identify the protein target. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain. Download the 3D crystal structure from the Protein Data Bank (PDB). A suitable entry is 1M17 , which is EGFR complexed with a known inhibitor.[1]
-
Protein Clean-up: The raw PDB file contains molecules not relevant to the docking simulation. Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.[13][14]
-
Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., bridging interactions), in which case advanced techniques are required. Removing the original ligand is necessary to make the binding site accessible to your test compounds.
-
-
Add Hydrogens and Assign Charges: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens to the protein, as they are essential for defining hydrogen bonds. Assign partial atomic charges (e.g., Kollman charges) to the protein atoms.[15][16]
-
Causality: The scoring functions used in docking rely on electrostatic calculations to estimate binding affinity. Correct protonation states and charge assignments are therefore non-negotiable for an accurate simulation.
-
Protocol 2: Quinoxaline Ligand Preparation
Each inhibitor must be prepared to represent its most likely state within the biological system.
-
Structure Generation: Draw the 2D structures of your quinoxaline derivatives (e.g., using ChemDraw or MarvinSketch) or retrieve them from databases like PubChem.[13][17]
-
Conversion to 3D and Energy Minimization: Convert the 2D structures into 3D conformations. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94).[1][16][18]
-
Causality: This step ensures that the ligand structures have realistic bond lengths and angles, and that they start the docking process from a low-energy, stable conformation.
-
-
Assign Charges and Define Rotatability: Assign partial charges to the ligand atoms (Gasteiger charges are commonly used for small molecules).[17] Identify and define the rotatable bonds.
-
Causality: Allowing for ligand flexibility (i.e., rotating bonds) is crucial for the molecule to adapt its conformation to the shape of the binding pocket, a process known as "induced fit."
-
Protocol 3: Docking Simulation and Validation
This phase involves defining the search space and, most critically, validating the protocol's ability to reproduce experimental reality.
-
Binding Site Definition: Define the docking search space by creating a "grid box." This box should be centered on and encompass the entire active site where the co-crystallized ligand was bound.[15]
-
Protocol Validation (Self-Validating System): Before docking your quinoxaline series, you must validate your protocol. To do this, dock the extracted co-crystallized ligand (from Step 1.2) back into the prepared protein's active site.[1]
-
RMSD Calculation: Superimpose the lowest-energy pose from your re-docking simulation onto the original, experimental pose from the PDB file. Calculate the Root-Mean-Square Deviation (RMSD) between the atoms of the two ligand poses.
-
Docking of Quinoxaline Series: Once the protocol is validated, perform the docking simulation for your series of prepared quinoxaline inhibitors using the same validated parameters. Software like AutoDock Vina or Glide are industry standards.[7][19]
Data Interpretation and Comparative Analysis
The output of a docking run is a wealth of data that must be synthesized into actionable intelligence.
1. Quantitative Analysis: The Docking Score
The primary quantitative metric is the docking score, an estimation of binding free energy (ΔG). Summarize this data in a table for clear comparison. A lower (more negative) score suggests a higher binding affinity.[9]
| Compound ID | Quinoxaline Scaffold Modification | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Ref-Inhibitor | Known EGFR Inhibitor (e.g., Gefitinib) | -9.8 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| QX-01 | Unsubstituted | -7.2 | Met793 | Leu718, Val726 |
| QX-02 | 3-chloro-4-fluoroaniline at C6 | -9.5 | Met793, Cys797 (π-sulfur) | Leu718, Val726, Ala743, Leu844 |
| QX-03 | 3-ethynylaniline at C6 | -10.1 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| QX-04 | 4-piperidine at C7 | -8.1 | Asp855 | Leu718, Ala743 |
This table presents hypothetical but plausible data for illustrative purposes.
From this table, we can immediately hypothesize that the modifications in QX-02 and QX-03 significantly improve binding affinity over the unsubstituted core (QX-01 ), achieving scores comparable to or better than the reference inhibitor.
2. Qualitative Analysis: The Binding Pose
Quantitative scores alone are insufficient. The binding pose must be visually inspected to understand why a compound scores well.[11][20] Using visualization software, analyze the top-ranked pose for each compound.
-
Hydrogen Bonds: Identify crucial hydrogen bond donors and acceptors between the ligand and protein residues. In many kinase inhibitors, a hydrogen bond to the "hinge region" (e.g., Met793 in EGFR) is critical for anchoring the molecule.[10]
-
Hydrophobic Interactions: Note how well the ligand's hydrophobic moieties fit into the corresponding pockets of the active site, interacting with residues like Leucine, Valine, and Alanine.[21]
-
Other Interactions: Look for other stabilizing forces like π-π stacking with aromatic residues (e.g., Phenylalanine) or ionic interactions with charged residues (e.g., Aspartate, Lysine).
For instance, the superior score of QX-03 might be explained by its ethynyl group extending into a small hydrophobic pocket near Thr790, forming a favorable interaction that QX-01 and QX-02 cannot. This is the level of mechanistic insight that drives rational drug design.
Mechanistic Context: The EGFR Signaling Pathway
To fully appreciate the impact of these inhibitors, it is essential to understand their place within the broader cellular signaling network. Quinoxaline derivatives targeting EGFR act as ATP-competitive inhibitors.[3][22] They occupy the ATP-binding pocket of the intracellular kinase domain, preventing the autophosphorylation required for downstream signal propagation.[3][4] This blockade effectively shuts down pro-survival and proliferative pathways like the PI3K/Akt cascade.
Caption: Inhibition of the EGFR-PI3K/Akt signaling pathway.
Conclusion
Molecular docking, when executed with scientific rigor, is an indispensable tool in the hit-to-lead optimization of quinoxaline inhibitors. A validated protocol, coupled with a thorough analysis of both quantitative scores and qualitative binding interactions, provides a powerful predictive model to guide synthetic chemistry efforts. By understanding the precise molecular interactions that govern binding affinity, we can rationally design novel derivatives with enhanced potency and selectivity, ultimately accelerating the journey from computational hypothesis to clinical candidate.
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- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
Assessing the Selectivity of 6,7-Dichloroquinoxalin-2-ol for Specific Kinases
This guide provides an in-depth technical assessment of 6,7-Dichloroquinoxalin-2-ol (and its structural analogs) regarding their selectivity for specific kinases. While historically categorized as an antagonist for excitatory amino acid receptors (NMDA/AMPA), recent chemoproteomic profiling and structure-activity relationship (SAR) studies have elucidated its activity against specific protein kinases, most notably Casein Kinase 2 (CK2) .
Executive Summary & Molecule Profile
6,7-Dichloroquinoxalin-2-ol (CAS: 78470-95-2) is a halogenated nitrogen heterocycle often utilized as a scaffold in medicinal chemistry. While its derivative, 6,7-Dichloroquinoxaline-2,3-dione (DCQX) , is widely recognized as a selective antagonist for the glycine site of the NMDA receptor and the AMPA receptor, the core 6,7-dichloroquinoxaline motif exhibits ATP-competitive inhibitory activity against specific kinases.
This guide focuses on the off-target and repurposed potential of this scaffold as a kinase inhibitor, specifically analyzing its selectivity for CK2 (Casein Kinase 2) and distinguishing it from other promiscuous kinase inhibitors.
| Feature | Technical Specification |
| IUPAC Name | 6,7-Dichloroquinoxalin-2-ol (Tautomer: 6,7-Dichloroquinoxalin-2(1H)-one) |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Primary Historical Target | NMDA/AMPA Receptors (Glycine/Glutamate site antagonist) |
| Emerging Kinase Target | Casein Kinase 2 (CK2) (ATP-competitive) |
| Selectivity Class | Type I Kinase Inhibitor (ATP-mimetic) |
| Key Structural Determinant | Halogen bonding (Cl at 6,7 positions) with the hinge region |
Mechanistic Insight: The Kinase Interaction
The Halogen-Hinge Interaction Hypothesis
Unlike traditional kinase inhibitors that rely heavily on hydrogen bonding with the kinase hinge region, 6,7-dichloro-substituted quinoxalines utilize halogen bonding and hydrophobic interactions to stabilize the inhibitor within the ATP-binding pocket.
-
CK2 Selectivity: The catalytic subunit of CK2 (CK2α) possesses a unique hydrophobic pocket (Val66, Ile174) that accommodates the bulky dichloro-motif. The 6,7-dichloro substitution pattern is critical; removing the chlorines or shifting their position significantly reduces affinity, demonstrating a tight Structure-Activity Relationship (SAR).
-
ATP Competition: The planar quinoxaline ring mimics the adenine ring of ATP. The 2-hydroxy (or 2-oxo) group can act as a hydrogen bond donor/acceptor to the backbone amide of the hinge region (typically Val116 in CK2α).
Signaling Pathway Impact
Inhibition of CK2 by 6,7-dichloroquinoxaline derivatives disrupts downstream pro-survival signaling.
Caption: Schematic of 6,7-dichloroquinoxaline scaffold interference with CK2-mediated survival pathways.
Comparative Selectivity Guide
Researchers must distinguish between the specific activity of 6,7-dichloroquinoxalin-2-ol and other established inhibitors.
Comparison Table: Kinase Inhibitor Alternatives
| Compound | Target Specificity | Mechanism | Advantages | Limitations |
| 6,7-Dichloroquinoxalin-2-ol | CK2 (Moderate), NMDA (High) | ATP-competitive / Glycine site | Dual-action probe; useful for cross-validation in neurobiology. | Off-target effects on glutamate receptors; lower potency than TBB. |
| TBB (4,5,6,7-Tetrabromo-benzotriazole) | CK2 (High) | ATP-competitive | The "Gold Standard" for CK2 specific inhibition. | Poor solubility; can inhibit CDK2 at high concentrations. |
| CX-4945 (Silmitasertib) | CK2 (Ultra-High) | ATP-competitive | Clinical-grade potency (nM IC50); highly selective. | Expensive; patent restrictions for some uses. |
| DMAT | CK2 | ATP-competitive | Improved potency over TBB. | Potential off-target inhibition of DYRK1A. |
Selectivity Profiling Data
While TBB and CX-4945 are dedicated CK2 inhibitors, 6,7-dichloroquinoxalin-2-ol is often a "hit" in broad screens due to the privileging of the quinoxaline scaffold.
-
CK2: IC50 estimated in the low micromolar range (1–10 µM) for the scaffold.
-
GSK3β: Minimal inhibition compared to CK2.
-
CDK (Cyclin-Dependent Kinases): Low cross-reactivity, unlike benzimidazole derivatives (e.g., DRB).
Validated Experimental Protocol
To assess the selectivity of 6,7-Dichloroquinoxalin-2-ol in your own kinase panel, use the following Luminescence-Based Kinase Assay (ADP-Glo) . This protocol minimizes interference from the compound's potential fluorescence.
Reagents Required[2][3][4][5]
-
Kinase: Recombinant CK2α (or target kinase).
-
Substrate: Casein or CK2-specific peptide (RRRDDDSDDD).
-
ATP: Ultra-pure (10 µM final).
-
Test Compound: 6,7-Dichloroquinoxalin-2-ol (dissolved in DMSO).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare a 10 mM stock of 6,7-Dichloroquinoxalin-2-ol in 100% DMSO.
-
Perform serial dilutions (1:3) to generate a dose-response curve (e.g., 100 µM down to 0.1 nM).
-
-
Kinase Reaction Assembly (384-well plate):
-
Add 2 µL of Kinase Working Stock (optimized for linear range, e.g., 5 ng/well).
-
Add 1 µL of Test Compound (or DMSO control). Incubate for 10 min at RT (allows inhibitor binding).
-
Add 2 µL of ATP/Substrate Mix (10 µM ATP / 0.2 µg/µL Casein).
-
Total Volume: 5 µL.
-
-
Incubation:
-
Seal plate and incubate at RT for 60 minutes .
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Data Acquisition:
-
Measure Luminescence (RLU) on a multimode plate reader (integration time: 0.5–1.0 s).
-
-
Analysis:
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response equation to determine IC50.
-
Caption: ADP-Glo Kinase Assay Workflow for selectivity profiling.
Critical Analysis & Recommendations
When to Use 6,7-Dichloroquinoxalin-2-ol
-
As a Negative Control: When studying NMDA receptors, use this molecule to check if observed effects are actually due to off-target CK2 inhibition (by comparing with a pure CK2 inhibitor like TBB).
-
As a Scaffold: For medicinal chemists, the 6,7-dichloroquinoxaline core is a validated starting point for developing Type I kinase inhibitors. The 2-position is modifiable (e.g., to an amine or ether) to improve selectivity.
When to Avoid
-
Strict Kinase Profiling: Do not use this molecule as a primary tool for CK2 inhibition in complex biological systems due to its high affinity for glutamate receptors, which could confound phenotypic results in neuronal models.
Final Verdict
6,7-Dichloroquinoxalin-2-ol is a "privileged structure" acting as a dual-modulator. It is primarily a glutamate receptor antagonist but possesses significant, inherent inhibitory activity against CK2. Selectivity assessments must always account for this duality.
References
-
Winiewska-Szajewska, M., et al. (2021). "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2." International Journal of Molecular Sciences.
-
Pagano, M. A., et al. (2008). "Protein kinase CK2 inhibitors: a patent review." Expert Opinion on Therapeutic Patents.
-
Honore, T., et al. (1988). "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists." Science.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Bridging the Valley of Death: In Vitro vs. In Vivo Correlation of Quinoxaline Derivatives
[1][2][3]
Executive Summary
Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA (via intercalation), kinases (VEGFR-2, JNK, STAT3), and bacterial reductase enzymes. However, a significant attrition rate occurs when translating impressive in vitro IC50 values (often nanomolar) to in vivo efficacy.
This guide objectively compares the performance of quinoxaline derivatives across cellular and animal models. It identifies the primary causes of the in vitro-in vivo correlation (IVIVC) disconnect—specifically poor aqueous solubility and rapid hepatic metabolism —and provides validated protocols to bridge this gap.
The Chemical Scaffold & Therapeutic Potential[4][5][6][7][8][9][10]
The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1][2] Its planar structure facilitates DNA intercalation, while substitutions at positions 2 and 3 allow for fine-tuning of lipophilicity and target specificity.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the dual-mode activity of quinoxalines in Oncology (Intercalation/Kinase Inhibition) versus Tuberculosis (Bioreduction).
Figure 1: Dual mechanism pathways for Quinoxaline derivatives in cancer and tuberculosis models.
Comparative Analysis: The IVIVC Disconnect
This section contrasts specific derivative classes to highlight where correlation holds and where it breaks.
Case Study A: Oncology (The Bioavailability Trap)
Compound Class: 11H-indeno[1,2-b]quinoxalin-11-one oximes (e.g., IQ-1) and Arylfurans (e.g., QW12).
-
In Vitro Performance:
-
In Vivo Reality:
-
The Failure Point: Despite potency, many analogues fail to reduce tumor volume significantly in xenografts without toxic dosing.
-
Data Insight: A pharmacokinetic study of the JNK inhibitor IQ-1 revealed an absolute oral bioavailability of < 1.5% in rats.[5]
-
Root Cause: Rapid metabolism to the ketone metabolite (IQ-18) and extensive first-pass effect.
-
Case Study B: Tuberculosis (The Efficacy/Toxicity Trade-off)
Compound Class: Quinoxaline 1,4-di-N-oxides (QdNOs).[6][7][8]
-
In Vitro Performance:
-
Activity: Excellent against MDR-TB and non-replicating persistent (NRP) bacteria.
-
Selectivity: High Selectivity Index (SI) in macrophage models.
-
-
In Vivo Reality:
-
The Success: Specific derivatives (e.g., Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide ) achieved significant CFU reduction in mouse lungs/spleens.[7]
-
The Correlation: Unlike the oncology candidates, the QdNOs often maintain efficacy because they act as prodrugs activated at the site of infection (inside the mycobacterium).
-
The Risk: Systemic toxicity (mutagenicity) remains the primary barrier, not lack of efficacy.
-
Data Summary: In Vitro vs. In Vivo Metrics
| Derivative Class | Target | In Vitro Metric (IC50/MIC) | In Vivo Metric (Efficacy) | IVIVC Status | Primary Limiting Factor |
| Triazolo-quinoxalines | Topoisomerase II | 0.26 - 2.9 µM (HepG2) | Low Tumor Growth Inhibition (TGI) | Poor | Solubility / Metabolic Stability |
| QdNOs (Compound 5) | M. tuberculosis | MIC < 1.0 µg/mL | >1 log reduction in Lung CFU | Strong | Host Toxicity (Mutagenicity) |
| Indeno-quinoxalines (IQ-1) | JNK Pathway | ~50 nM (Cell free) | Bioavailability < 1.5% | Poor | Rapid Hepatic Clearance |
Experimental Protocols: Bridging the Gap
To avoid "blind" in vivo testing, you must insert a bridging assay (Microsomal Stability) between cell culture and animal models.
Protocol A: The "Bridge" – Microsomal Stability Assay
Rationale: Quinoxalines are prone to oxidation at the C-2/C-3 positions. This assay predicts hepatic clearance.
-
Preparation:
-
Prepare 10 mM stock of the quinoxaline derivative in DMSO.
-
Thaw pooled liver microsomes (human/mouse) on ice.
-
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM final).
-
Pre-incubation: 5 min at 37°C.
-
Start: Initiate with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling:
-
Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.
-
Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
-
Pass Criteria:
is required for decent half-life.
-
Protocol B: In Vivo Efficacy (Murine Xenograft)
Rationale: Assessing tumor volume reduction while monitoring toxicity.
-
Model Selection: Use BALB/c nude mice (T-cell deficient) to prevent rejection of human tumor lines (e.g., HeLa or HepG2).
-
Implantation:
-
Inject
cells subcutaneously in the flank (suspended in 1:1 Matrigel/PBS).
-
-
Treatment Initiation:
-
Start when tumors reach ~100 mm³.
-
Formulation: Quinoxalines are lipophilic. Use 10% DMSO / 40% PEG400 / 50% Saline or a cyclodextrin-based vehicle. Avoid pure DMSO.
-
-
Dosing Regimen:
-
Group 1: Vehicle Control.
-
Group 2: Standard (e.g., Doxorubicin 5 mg/kg IP, Q7D).
-
Group 3: Quinoxaline Derivative (High Dose, e.g., 50 mg/kg PO, QD).
-
-
Endpoints:
-
Measure tumor volume (
) every 3 days. -
Critical: Weigh mice daily. >20% weight loss = toxicity endpoint (euthanize).
-
The "Go/No-Go" Decision Pipeline
Use this workflow to prevent resource wastage on compounds with poor IVIVC.
Figure 2: Screening workflow to optimize In Vitro-In Vivo Correlation.
References
-
Anticancer Activity of Quinoxaline-Arylfuran Derivatives (QW12) Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.[3] [Link]
-
Pharmacokinetics and Bioavailability of Quinoxaline Inhibitors (IQ-1) Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats.[5] [Link]
-
In Vivo Efficacy of Quinoxaline 1,4-di-N-oxides in Tuberculosis Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis. [Link]
-
Triazolo-quinoxalines as DNA Intercalators Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. [Link]
-
Review of Quinoxaline Pharmacology Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.[9][3][10][1][8][11][12] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline and quinoxaline-1,4-di-N-oxides: An emerging class of antimycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline 1,4-di-N-oxide and the potential for treating tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Hits from Fragment-Based Screening of Quinoxalines
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, even for the most challenging protein targets.[1][2][3] Unlike traditional high-throughput screening (HTS) that sifts through vast libraries of complex molecules, FBDD starts with low-molecular-weight fragments (typically < 300 Da).[2][3] These fragments, due to their simplicity, can explore the chemical space of a target's binding sites more efficiently, often revealing novel interaction points.[1][4] The quinoxaline scaffold, a privileged structure in medicinal chemistry, is a frequent component of fragment libraries due to its synthetic tractability and diverse biological activities.[5][6][7]
However, the inherent nature of fragments presents a unique challenge: they typically bind with weak affinity, with dissociation constants (Kd) in the high micromolar to millimolar range.[8][9] This low affinity necessitates highly sensitive biophysical techniques for their initial detection and makes the subsequent validation process critically important to triage false positives and build confidence in a hit before committing significant resources to chemical optimization.
This guide provides a comprehensive, field-proven framework for validating quinoxaline-based fragment hits. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices to construct a robust, self-validating workflow.
The Imperative of Orthogonal Validation
A single screening technique is never sufficient to confirm a fragment hit. Different biophysical methods rely on distinct physical principles to detect binding.[8] Therefore, a hit that is confirmed by two or more orthogonal methods—techniques that measure different physical phenomena—is much more likely to be a genuine binder and not an artifact of a specific assay format.[2][9] This multi-pronged approach is the cornerstone of a trustworthy hit validation cascade.
Our validation workflow is structured as a multi-tiered process, designed to efficiently filter hits from a primary screen and progressively enrich for high-quality, developable starting points.
Tier 1: Hit Confirmation and Affinity Estimation
The goal of this initial validation tier is to rapidly and confidently confirm direct binding to the target protein and obtain a preliminary measure of affinity. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are workhorse techniques at this stage due to their sensitivity and ability to provide orthogonal confirmation.
Surface Plasmon Resonance (SPR)
Why SPR? SPR is a label-free, real-time technique that measures changes in mass on a sensor surface as the fragment (analyte) flows over the immobilized target protein (ligand).[10] Its primary advantages are high sensitivity for weak binders, relatively high throughput, and the ability to provide kinetic data (association and dissociation rates) in addition to affinity (KD).[10]
Experimental Protocol: SPR for Fragment Hit Confirmation
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a low immobilization density (2000-4000 RU) to minimize mass transport effects. A reference flow cell should be activated and blocked without protein to serve as a control for nonspecific binding and buffer effects.
-
Fragment Preparation: Prepare a concentration series of the quinoxaline fragment hit in the running buffer. A typical starting range for fragments is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%).
-
Binding Analysis: Inject the fragment concentrations over both the target and reference flow cells. Start with a high concentration (e.g., 200 µM) for an initial "yes/no" binding assessment.
-
Dose-Response: For confirmed binders, perform a full dose-response analysis by injecting the concentration series.
-
Data Analysis: Subtract the reference flow cell data from the target flow cell data. Plot the steady-state response against the fragment concentration. Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).
-
Self-Validation Check: The binding response should be concentration-dependent and saturable. The sensorgrams should show a rapid association and dissociation, characteristic of fragment binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why NMR? NMR is a powerful solution-based technique that can detect weak binding events with high fidelity.[11][12] It is considered a gold-standard method in FBDD because it is highly sensitive to the local chemical environment of either the ligand or the protein upon binding.[11][13]
There are two main types of NMR experiments used for hit validation:
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are excellent for primary screening and initial hit validation. They are sensitive and consume relatively little protein.[8]
-
Protein-Observed NMR: The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment monitors chemical shift perturbations (CSPs) of the protein's backbone amide signals upon fragment binding.[14] This method not only confirms binding but can also map the binding site on the protein surface, providing invaluable structural information early on.
Experimental Protocol: 1H-15N HSQC for Hit Validation
-
Protein Preparation: Prepare a sample of uniformly 15N-labeled target protein (typically 50-200 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 7.0) containing 5-10% D2O.
-
Reference Spectrum: Acquire a reference 1H-15N HSQC spectrum of the protein alone. This serves as the baseline.
-
Fragment Addition: Add a concentrated stock of the quinoxaline fragment to the protein sample to a final concentration where binding is expected (e.g., 10-20 fold molar excess).
-
Hit Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.
-
Data Analysis: Overlay the reference and hit spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks are indicative of binding. The magnitude of the CSPs can be plotted against the amino acid sequence to identify the binding interface.
-
Self-Validation Check: The observation of specific, localized CSPs for a subset of residues provides high confidence in a genuine binding event at a defined site, rather than non-specific aggregation.
Tier 2: Thermodynamic and Structural Characterization
Once a quinoxaline hit is confirmed by at least two orthogonal biophysical techniques and its affinity is estimated, the next tier focuses on understanding the thermodynamics of the interaction and, crucially, visualizing the binding mode.
Isothermal Titration Calorimetry (ITC)
Why ITC? ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[8] This information is critical for understanding the driving forces of binding and guiding medicinal chemistry efforts.
Experimental Protocol: ITC for Thermodynamic Characterization
-
Sample Preparation: Prepare the purified protein (typically 10-50 µM) in the sample cell and the quinoxaline fragment (10-20 fold higher concentration) in the injection syringe. Both must be in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution at a constant temperature.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat signal for each injection.
-
Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).
-
Self-Validation Check: A well-defined, sigmoidal binding isotherm is a strong indicator of a specific binding event. The stoichiometry (n) should be close to 1 for a well-behaved 1:1 interaction.
X-ray Crystallography
Why X-ray Crystallography? X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional structure of the fragment bound to its target protein.[][16] This is the most sought-after piece of information in FBDD as it reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the quinoxaline core.[17][18] This structural blueprint is essential for guiding the rational, structure-based evolution of the fragment into a potent lead compound.[3]
Experimental Protocol: Crystallographic Validation of a Fragment Hit
-
Crystallization: Obtain high-quality crystals of the target protein. This is often the most challenging step.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals into a solution containing a high concentration of the quinoxaline fragment (typically 1-10 mM in a cryo-protectant solution) for a defined period (minutes to hours).[17]
-
Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.[]
-
-
X-ray Diffraction: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the protein-fragment complex structure. The presence of clear, unambiguous electron density for the fragment in the binding pocket confirms its binding and reveals its pose.
-
Self-Validation Check: The electron density map should clearly account for the atoms of the quinoxaline fragment. The refined structure should have good geometry and fit to the data, and the observed interactions should be chemically sensible.
Comparing the Validation Techniques
Each technique offers unique advantages and has inherent limitations. The choice of which methods to use and in what order depends on the specific target and available resources.
| Technique | Principle | Key Output | Throughput | Protein Consumption | Strengths | Limitations |
| SPR | Mass change on a surface | KD, kon, koff | High | Low (immobilized) | Real-time kinetics, high sensitivity[10] | Requires protein immobilization; potential for artifacts |
| NMR (HSQC) | Chemical environment changes | Binding site, KD (from titration) | Low-Medium | High (labeled) | Solution-based, rich structural info[11] | Requires 15N-labeled protein, lower throughput |
| ITC | Heat change upon binding | KD, ΔH, ΔS, Stoichiometry | Low | High | Gold standard for thermodynamics[8] | Low throughput, requires high sample concentrations |
| X-ray | X-ray diffraction by a crystal | 3D structure of complex | Low | Medium | Unambiguous binding mode confirmation[][16] | Requires well-diffracting crystals, can be slow |
Quantifying Hit Quality: Ligand Efficiency
Beyond simply confirming binding, it's crucial to assess the quality of a fragment hit. Ligand Efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the size of the molecule.[19][20] It measures the binding energy per non-hydrogen atom (heavy atom count, HAC).
LE = -ΔG / N = (1.4 * pKD) / HAC
Where:
-
ΔG is the Gibbs free energy of binding.
-
N (or HAC) is the number of non-hydrogen atoms.
-
pKD is the negative logarithm of the dissociation constant.
A promising fragment hit is generally considered to have an LE value of 0.3 or greater .[20] This metric helps prioritize fragments that make the most efficient interactions with the target, providing a more promising starting point for optimization than a larger fragment with the same affinity but lower efficiency.[21]
Tier 3: Establishing Biological Relevance
Once a quinoxaline fragment has been biophysically and structurally validated, the final step is to confirm that its binding translates into functional activity.
-
Biochemical/Enzymatic Assays: If the target is an enzyme, a functional assay should be used to determine if the fragment inhibits or modulates its activity. This provides an IC50 value, which measures the concentration of the fragment required to inhibit the enzyme's function by 50%.[22][23][24]
-
Cell-Based Assays: For validated hits, moving into a cellular context is essential. These assays can measure target engagement in a cell or a downstream phenotypic effect caused by modulating the target's function.[5][25][26] This step confirms that the fragment is not only active but can also function in a more complex biological environment.
Successfully navigating this rigorous validation cascade provides a high degree of confidence that a quinoxaline fragment hit is a legitimate and promising starting point for a drug discovery program. The combination of orthogonal biophysical confirmation, thermodynamic characterization, high-resolution structural data, and functional activity forms a self-validating system that minimizes risk and maximizes the potential for success in lead optimization.
References
-
Pellecchia, M., Bertini, I., Grzesiek, S., et al. (2008). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 105(39), 14759-14764. [Link]
-
Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. [Link]
-
Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. [Link]
-
de Souza, G. A. P., & de Azevedo, W. F. (2023). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Journal of Personalized Medicine, 13(3), 526. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures Blog. [Link]
-
Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio Website. [Link]
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Al-Sha'er, M. A., & Ciulli, A. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 64(4), 637-649. [Link]
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do Nascimento, A. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]
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Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. bioRxiv. [Link]
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CrystalsFirst. (2022). Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]
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ResearchGate. (2025). Ligand efficiency and fragment-based drug discovery. ResearchGate. [Link]
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Sygnature Discovery. (2021). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Website. [Link]
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Bembenek, S. D., et al. (2009). Ligand efficiency and fragment-based drug discovery. Drug Discovery Today, 14(5-6), 278-83. [Link]
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Arkin, M. R., & Wells, J. A. (2004). Fragment-Based Drug Discovery Using NMR Spectroscopy. Nature Reviews Cancer, 4(4), 294-303. [Link]
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Proteros. (2023). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros Website. [Link]
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PubMed. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]
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Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-380. [Link]
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Sartorius. (2021). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius Website. [Link]
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WuXi AppTec. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]
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Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2933. [Link]
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Al-Ostath, A., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 13(1), 18765. [Link]
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ResearchGate. (2021). Quinoxaline-like fragment hits that bind to TRAF-4. ResearchGate. [Link]
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Chen, Y.-L., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(46), 27561-27573. [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 6,7-Dichloroquinoxalin-2-ol
Executive Summary
6,7-Dichloroquinoxalin-2-ol (often referred to in neuropharmacology contexts related to NMDA/AMPA antagonism) presents specific disposal challenges due to its halogenated heteroaromatic structure. Unlike standard organic waste, the chlorine substituents at positions 6 and 7 require high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins and hydrochloric acid vapor.
Immediate Directive: Do NOT commingle this substance with general non-halogenated organic solvents or trash. It must be segregated into Halogenated Waste Streams .
Part 1: Identification & Hazard Profiling
Scientific Rationale: Accurate identification prevents "waste stream cross-contamination," a leading cause of unexpected exothermic reactions in waste drums. This compound exists in tautomeric equilibrium (2-ol vs. 2-one); regardless of the specific tautomer, the disposal path remains identical due to the chlorinated quinoxaline core.
Chemical Safety Data Table
| Parameter | Specification | Operational Implication |
| Chemical Name | 6,7-Dichloroquinoxalin-2-ol | Primary label identifier. |
| CAS Number | 78470-95-8 (Typical) | Use for waste manifesting. |
| Waste Class | Halogenated Organic | CRITICAL: Requires >1100°C incineration. |
| Signal Word | WARNING / DANGER | High alertness required. |
| Hazard Codes | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Risk of toxic gas generation (NOx, HCl).[1] |
| Solubility | Low in water; High in DMSO/DMF | Dictates liquid waste stream selection. |
Expert Insight: The presence of the nitrogen-containing quinoxaline ring combined with chlorine atoms makes this compound a potential precursor for toxic chlorinated amines if incinerated improperly. This is why strict segregation from "clean" organics is mandatory.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
Trustworthiness: A safe disposal protocol is a system that checks itself. Before moving the chemical to waste, perform these two validation steps to ensure stability during storage.
Step 1: The Oxidizer Check
Why: Quinoxalines can react vigorously with strong oxidizers (e.g., peroxides, nitric acid). Protocol:
-
Review the waste container's current inventory log.
-
Validation: Confirm no oxidizers are present in the destination carboy.
-
If unsure: Use a separate, small-volume satellite container (e.g., 500mL HDPE) dedicated solely to halogenated aromatics.
Step 2: pH Neutralization (For Aqueous Solutions)
Why: If the compound is in an aqueous buffer, acidic conditions can increase volatility or precipitation. Protocol:
-
Check pH of the solution.
-
Validation: Adjust to pH 6–8 using dilute NaOH or HCl.
-
Result: Ensures the compound remains stable and does not damage waste container seals.
Part 3: Disposal Workflow & Decision Logic
Visualization: The following diagram outlines the decision logic for disposing of 6,7-Dichloroquinoxalin-2-ol based on its physical state.
Figure 1: Decision tree for segregating 6,7-Dichloroquinoxalin-2-ol based on physical state and solvent matrix.
Part 4: Detailed Operational Procedures
Scenario A: Dry Solid (Pure Substance)
Context: Expired reagent or excess weighing powder.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Place the original vial inside a clear plastic zip-lock bag to contain any dust.
-
Tagging: Mark the tag clearly with "Solid Halogenated Organic - Toxic."
-
Disposal: Place the bagged vial into the Solid Hazardous Waste drum.
Scenario B: Liquid Waste (DMSO/Organic Stocks)
Context: Leftover stock solutions from in vitro assays.
-
Segregation: Do NOT pour into the "Non-Halogenated" (Acetone/Ethanol) drum.
-
Destination: Pour into the Halogenated Solvent waste carboy (Red can or safety carboy).
-
Rinsing: Triple rinse the empty stock vial with a small amount of DMSO or DCM; add rinsate to the same Halogenated waste container.
Scenario C: Spill Management (Emergency)
Context: Accidental benchtop release.
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.
-
Wet Spill: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Clean the surface with a soap/water solution. Avoid bleach (potential reaction with amines/organics).
-
Disposal: All cleanup materials (gloves, paper towels) must be treated as Solid Hazardous Waste .
References
-
PubChem. (n.d.). 6,7-Dichloroquinoxalin-2-ol Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Management: Solvents and Halogenated Organics. RCRA Online. Retrieved January 30, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 30, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-Dichloroquinoxalin-2-ol
This guide provides essential safety and handling protocols for 6,7-Dichloroquinoxalin-2-ol, a heterocyclic compound often utilized in pharmaceutical research and drug development. As the toxicological properties of many specialized chemical entities are not exhaustively characterized, a prudent, risk-based approach is paramount. The following procedures are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel through a deep understanding of the potential hazards and the rationale behind each protective measure.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for 6,7-Dichloroquinoxalin-2-ol is not widely available, the hazards can be inferred from Safety Data Sheets (SDS) of structurally similar chlorinated quinoxaline compounds.[1] The primary risks are associated with direct contact and inhalation of aerosolized particles.
The hazard profile, based on analogous compounds like 2,6-dichloroquinoxaline and 2,3-dichloroquinoxaline, is summarized below.[2][3][4]
| Hazard Statement | GHS Class | Description | Implied Risk & Rationale for Protection |
| H315 | Skin Irritation, Cat. 2 | Causes skin irritation.[2][4] | Direct contact with the solid or solutions can lead to localized inflammation, redness, and dermatitis. Impervious gloves and a lab coat are required to prevent skin exposure. |
| H319 / H318 | Eye Irritation, Cat. 2 / 1 | Causes serious eye irritation or damage.[2][4] | The compound, particularly as a fine powder, can cause significant irritation or serious damage upon contact with eyes. Full-seal chemical goggles are mandatory. |
| H335 | STOT SE, Cat. 3 | May cause respiratory irritation.[2][3][4] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. All handling of the solid must be performed within a certified chemical fume hood to control airborne exposure. |
| H302 | Acute Toxicity, Oral, Cat. 4 | Harmful if swallowed.[2][4] | Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[5][6] |
STOT SE: Specific Target Organ Toxicity - Single Exposure
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The selection of each component is directly linked to the hazards identified above.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory where this compound is handled.[7] Goggles provide a full seal around the eyes, which is critical for protection against fine dusts and accidental splashes.
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) of the solid or performing vigorous reactions, a full-face shield should be worn over the safety goggles.[2] This provides an additional layer of protection for the entire face.
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is required.[7] This protects against incidental contact and small spills.
-
Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation for handling this compound. Always inspect gloves for tears or pinholes before use.[5][7]
-
Causality: The core function of gloves is to provide a barrier against skin irritation. For prolonged work or when handling solutions, consider double-gloving. This practice allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Protocol: Gloves must be removed using the proper technique (without touching the outer surface with bare skin) before leaving the work area to prevent cross-contamination of surfaces like doorknobs and keyboards.[2] Contaminated gloves should be disposed of as hazardous waste.[2]
-
Respiratory Protection
The primary method for respiratory protection is the use of engineering controls.
-
Primary Control: All weighing and handling of solid 6,7-Dichloroquinoxalin-2-ol, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[2][8] This engineering control is designed to capture and exhaust airborne contaminants, preventing them from entering the breathing zone of the researcher.
-
Secondary Control (Contingency): In the rare event that a fume hood is not available or during a large-scale cleanup of a spill, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or P100) would be required.[9][10] Use of such equipment necessitates prior medical clearance and fit-testing as per OSHA regulations.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the experiment.
-
Ensure a chemical spill kit is accessible.
-
Verify that the safety shower and eyewash station are unobstructed and functional.
-
Assemble all necessary glassware and reagents.
-
-
Donning PPE: Follow a specific sequence to ensure complete protection. This process is visualized in the diagram below.
-
Handling the Compound:
-
Perform all manipulations deep within the fume hood sash.
-
When weighing the solid, use a draft shield or weigh boat to prevent dust dispersal.
-
Add reagents slowly and in a controlled manner to avoid splashing or aerosol generation.
-
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Rinse all glassware that came into contact with the compound with a suitable solvent, collecting the rinsate as hazardous waste.
-
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent self-contamination.
PPE Donning and Doffing Workflow
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
